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  • Product: trans-2-Benzoylcyclopentane-1-carboxylic acid
  • CAS: 590409-31-7

Core Science & Biosynthesis

Foundational

Thermodynamic stability of trans vs cis-2-Benzoylcyclopentane-1-carboxylic acid

Thermodynamic Stability and Epimerization Dynamics of trans vs cis-2-Benzoylcyclopentane-1-carboxylic Acid Executive Summary In the development of small-molecule therapeutics, the rigidification of pharmacophores using f...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Epimerization Dynamics of trans vs cis-2-Benzoylcyclopentane-1-carboxylic Acid

Executive Summary

In the development of small-molecule therapeutics, the rigidification of pharmacophores using functionalized cycloalkanes is a foundational strategy. 2-Benzoylcyclopentane-1-carboxylic acid serves as a highly versatile, bifunctional scaffold. However, its utility is strictly governed by its stereochemistry. The spatial arrangement of the bulky benzoyl and carboxylic acid moieties on the cyclopentane ring dictates not only the molecule's 3D vector projection but also its inherent thermodynamic stability. This whitepaper provides a comprehensive technical analysis of the thermodynamic disparities between the cis and trans isomers, the mechanistic causality of their equilibration, and field-proven, self-validating protocols for stereochemical manipulation.

Thermodynamic Framework of 1,2-Disubstituted Cyclopentanes

Conformational Strain and Steric Causality

Unlike cyclohexanes, which can adopt a relatively strain-free chair conformation, cyclopentanes are subject to significant Pitzer (torsional) strain if planar. To alleviate this, the ring puckers into an "envelope" or "half-chair" conformation. In 1,2-disubstituted cyclopentanes, this puckering forces substituents into pseudo-axial and pseudo-equatorial positions[1].

In cis-2-benzoylcyclopentane-1-carboxylic acid , the bulky benzoyl (-C(=O)Ph) and carboxylic acid (-COOH) groups are constrained to the same face of the ring. Even in the most relaxed envelope conformation, the dihedral angle between these groups remains acutely small (typically 20°–40°). This proximity induces severe van der Waals overlap (steric clash) and unfavorable dipole-dipole repulsion between the parallel carbonyl oxygen atoms.

Conversely, the trans isomer allows the substituents to occupy pseudo-diequatorial or anti-periplanar positions. This structural relaxation maximizes the distance between the electron-rich carbonyls and bulky phenyl rings, effectively minimizing both steric hindrance and electrostatic repulsion. Consequently, the trans isomer acts as a deep thermodynamic sink.

Quantitative Thermodynamic Synthesis

Drawing on established thermochemical data for analogous cyclic systems (such as cyclopentane-1,2-dicarboxylic acid)[1], the thermodynamic preference for the trans configuration is absolute. The table below synthesizes the comparative parameters driving this stability gradient.

Table 1: Comparative Thermodynamic & Structural Parameters

Parametercis-Isomer (Kinetic / Strained)trans-Isomer (Thermodynamic Sink)
Ring Conformation Envelope (forced pseudo-eclipsing)Envelope (pseudo-diequatorial)
Steric Strain High (Syn-periplanar van der Waals clash)Minimized (Anti-periplanar orientation)
Dipole Alignment Parallel (Highly repulsive)Anti-parallel (Electrostaticaly stabilized)
Relative Energy (

)
+3.5 to +4.5 kcal/mol0.0 kcal/mol (Reference baseline)
Isomerization Equilibrium Minor component (< 5%)Major component (> 95%)

Mechanistic Causality of Epimerization

The conversion of the high-energy cis isomer to the stable trans isomer is achieved via base-catalyzed epimerization[2]. The causality of this transformation relies on the differential acidity of the molecule's protons.

While the carboxylic acid proton is highly acidic (pKa ~4.5), the proton at the C2 position (alpha to the benzoyl ketone) is also moderately acidic (pKa ~19) due to the resonance stabilization of the resulting enolate into the adjacent phenyl ring. By utilizing an excess of base, the carboxylic acid is first deprotonated to a carboxylate. Subsequently, the base reversibly deprotonates the C2 carbon, generating a planar sp²-hybridized enolate intermediate.

Upon reprotonation, the proton approaches from the least sterically hindered face—opposite the bulky carboxylate group at C1. This face-selective protonation permanently inverts the stereocenter, funneling the molecular population into the trans thermodynamic minimum.

Thermodynamics Cis cis-Isomer (High Steric Strain) Enolate Planar Enolate (C2 Intermediate) Cis->Enolate Base (-H+) Trans trans-Isomer (Thermodynamic Minimum) Enolate->Trans Protonation (Face-Selective) Trans->Enolate Base (-H+) (High Energy Barrier)

Logical relationship of base-catalyzed epimerization from the kinetic to thermodynamic isomer.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of reagents and analytical checkpoints guarantees that the thermodynamic equilibration is both complete and verifiable.

Protocol A: Computational Thermodynamic Profiling (DFT)

Causality: Before physical experimentation, Density Functional Theory (DFT) is used to quantify the exact


 between the isomers, setting the expected equilibrium ratio.
  • Conformational Search: Utilize Molecular Mechanics (MMFF94 force field) to generate the lowest-energy envelope conformers for both cis and trans isomers.

  • Geometry Optimization: Submit the lowest energy conformers to DFT optimization using the B3LYP functional and a 6-311+G(d,p) basis set in a simulated solvent model (e.g., PCM for THF).

  • Frequency Calculation: Run vibrational frequency calculations to confirm the structures are true minima (zero imaginary frequencies) and extract the Gibbs Free Energy (

    
    ).
    
  • Validation: Calculate

    
    . A 
    
    
    
    of ~4.0 kcal/mol mathematically validates a >99% theoretical yield of the trans isomer at equilibrium.
Protocol B: Base-Catalyzed Thermodynamic Equilibration

Causality: Potassium hydroxide (KOH) in aqueous tetrahydrofuran (THF) is explicitly chosen over methoxide/methanol. Methoxide risks undesired Fischer esterification of the carboxylic acid. Aqueous KOH forms the unreactive potassium carboxylate salt while providing sufficient hydroxide to drive the C2 enolization at reflux.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of cis-2-benzoylcyclopentane-1-carboxylic acid in a 4:1 mixture of THF and H₂O (0.2 M concentration).

  • Base Addition: Add 3.0 equivalents of KOH pellets. (Eq 1 forms the carboxylate; Eq 2 & 3 drive the enolate equilibrium).

  • Equilibration: Heat the reaction mixture to reflux (65°C) under a nitrogen atmosphere for 12 hours.

  • In-Process Control (Self-Validation): At 4h and 8h, extract a 0.1 mL aliquot, quench in 1M HCl, extract with EtOAc, and run a crude ¹H-NMR. Monitor the disappearance of the cis C2-proton signal to validate reaction progression.

  • Quench & Isolation: Cool the reaction to 0°C. Acidify dropwise with 2M HCl until the pH reaches 2.0 (reprotonating the carboxylate).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure trans isomer.

Protocol S1 1. Substrate Prep Dissolve cis-isomer in THF/H2O S2 2. Enolization Add KOH (3 eq), Reflux 65°C S1->S2 Initiate S3 3. Quench & Isolate Acidify (HCl), Extract (EtOAc) S2->S3 Equilibration Complete S4 4. Validation 1H-NMR & NOESY Analysis S3->S4 Purified Product

Step-by-step experimental workflow for the thermodynamic equilibration and validation process.

Protocol C: Analytical Validation (NMR & NOESY)

Causality: 1D ¹H-NMR coupling constants (


) in cyclopentanes can sometimes be ambiguous due to ring flexibility. Therefore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the ultimate self-validating tool for stereochemical assignment.
  • Sample Prep: Dissolve 15 mg of the isolated product in 0.6 mL of CDCl₃.

  • 1D ¹H-NMR Analysis: Identify the C1 and C2 methine protons. The trans isomer typically exhibits a larger pseudo-diaxial coupling constant (

    
     Hz) compared to the cis isomer (
    
    
    
    Hz).
  • 2D NOESY Validation: Execute a NOESY sequence.

    • Validation Check: If the product is the thermodynamic trans isomer, there will be no NOE cross-peak between the C1-H and C2-H protons, as they are on opposite faces of the ring and exceed the 5 Å distance limit for spatial coupling. The presence of a strong cross-peak would indicate incomplete epimerization (residual cis isomer).

References

  • [2] Carruthers, W. Modern Methods of Organic Synthesis. Cambridge University Press. Available at:[Link]

Sources

Exploratory

Structural and Functional Profiling of trans-2-Benzoylcyclopentane-1-carboxylic Acid in Rational Drug Design

Executive Summary In contemporary medicinal chemistry, the transition from planar, achiral molecules to complex, three-dimensional architectures is critical for improving target selectivity and reducing off-target toxici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, achiral molecules to complex, three-dimensional architectures is critical for improving target selectivity and reducing off-target toxicity. As a Senior Application Scientist, I frequently evaluate chiral building blocks that can serve as conformationally restricted scaffolds. trans-2-Benzoylcyclopentane-1-carboxylic acid (CAS: 28151-83-9) has emerged as a highly valuable synthon. By locking pharmacophoric groups into specific spatial orientations, this cyclopentane derivative minimizes the entropic penalty of receptor binding, making it a cornerstone in the development of advanced therapeutics, including selective immunoproteasome and PARP inhibitors.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline quantitative metrics of a scaffold is the first step in predicting its behavior in synthetic workflows and biological systems. The trans configuration (typically the (1R,2R) or (1S,2S) enantiomer) ensures that the bulky benzoyl and carboxylic acid groups occupy pseudo-diequatorial positions, minimizing 1,3-diaxial steric strain and maximizing thermodynamic stability.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name trans-2-Benzoylcyclopentane-1-carboxylic acid
CAS Registry Number 28151-83-9
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol [1]
Monoisotopic Mass 218.0943 Da
SMILES (Representative) O=C(O)[C@@H]1CCC[C@H]1C(=O)c2ccccc2
Topological Polar Surface Area (TPSA) 54.37 Ų
Hydrogen Bond Donors / Acceptors 1 / 3

Causality in Scaffold Selection: The Medicinal Chemistry Perspective

Why do drug development professionals actively select the trans-2-benzoylcyclopentane scaffold over linear alternatives? The answer lies in conformational restriction .

Linear peptidomimetics suffer from high rotational freedom around their


-bonds. When a flexible molecule binds to a target protein, it must "freeze" into a single bioactive conformation, resulting in a massive loss of entropy (

), which weakens the overall binding free energy (

). By embedding the pharmacophore onto a rigidified cyclopentane ring, we pre-organize the molecule.

This specific causality has been field-proven in two major therapeutic areas:

  • Selective Immunoproteasome Inhibitors : The scaffold is coupled with alpha-amino boronic acids to create highly selective inhibitors of the LMP7 subunit of the immunoproteasome. This selective targeting is crucial for treating autoimmune diseases without the severe peripheral neuropathy associated with non-selective proteasome inhibitors like bortezomib[2].

  • PARP Inhibitors : Fused pyridazine derivatives utilizing this cyclopentane backbone act as potent poly(ADP-ribose) polymerase (PARP) inhibitors, serving as sensitizers in anticancer therapies[3].

Experimental Methodology: Stereoretentive Peptidomimetic Coupling

When incorporating trans-2-Benzoylcyclopentane-1-carboxylic acid into a drug candidate, the primary synthetic risk is the epimerization of the labile C1


-proton under basic coupling conditions. To ensure scientific integrity, the following protocol is designed as a self-validating system , utilizing highly reactive coupling reagents and real-time analytical feedback.
Protocol: Amide Bond Formation via HATU Activation

Objective: Couple the carboxylic acid to an amine (e.g., an alpha-amino boronic acid derivative) while strictly preserving the trans stereochemistry.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 1.0 eq (218.2 mg, 1.0 mmol) of trans-2-Benzoylcyclopentane-1-carboxylic acid in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation : Add 1.1 eq (418 mg, 1.1 mmol) of HATU.

    • Causality: HATU is explicitly chosen over standard EDC/HOBt. The HOAt leaving group generated by HATU is exceptionally reactive, vastly accelerating the amidation rate. This minimizes the duration the chiral center is exposed to the base, effectively preventing base-catalyzed epimerization.

  • Base Addition : Dropwise add 2.5 eq (435 µL, 2.5 mmol) of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at 0°C to form the active ester.

  • Amine Coupling : Introduce 1.0 eq of the target amine. Allow the reaction to warm to 20°C and stir for 2 hours.

  • In-Process Control (IPC) & Validation : Aliquot 10 µL of the reaction mixture, dilute in acetonitrile, and inject into the LC-MS.

    • Self-Validation: The system validates reaction completion when the extracted ion chromatogram (EIC) shows <1% of the starting mass (m/z 217.08 [M-H]⁻) and the dominant appearance of the product mass. If starting material persists, the system flags a failure in activation, preventing premature workup.

  • Workup : Quench with saturated aqueous NH₄Cl to neutralize the DIPEA. Extract with ethyl acetate (3 x 10 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Stereochemical Validation : Purify the crude product via flash chromatography. Submit the purified isolate to chiral HPLC (e.g., Chiralpak AD-H column).

    • Self-Validation: An enantiomeric excess (ee) of >98% confirms that the HATU/DIPEA parameters successfully maintained the trans configuration. An ee drop triggers a protocol review of base stoichiometry and temperature control.

Mechanistic Visualization

The following diagram illustrates the logical workflow from the initial chiral scaffold through synthetic coupling to its ultimate pharmacological effect in the immunoproteasome pathway.

G N1 trans-2-Benzoylcyclopentane -1-carboxylic acid (Chiral Scaffold) N2 HATU/DIPEA Coupling (Preserves Stereochemistry) N1->N2 Activation N3 Alpha-amino boronic acid Derivative N2->N3 Amide Bond N4 Selective LMP7 Immunoproteasome Binding N3->N4 Target Engagement N5 NF-κB Pathway Downregulation N4->N5 Therapeutic Effect

Workflow of trans-2-Benzoylcyclopentane-1-carboxylic acid in LMP7 inhibitor synthesis.

References

  • Rieke Metals Product Catalog Title: trans-2-benzoylcyclopentane-1-carboxylic acid | #18012-01 Source: Rieke Metals URL:[Link]

  • WIPO Patent Application (Immunoproteasome Inhibitors)
  • EPO Patent Application (PARP Inhibitors)

Sources

Foundational

Keto-Enol Tautomerism in 2-Benzoylcyclopentanecarboxylic Acid Derivatives: A Comprehensive Technical Guide

Introduction & Structural Significance In the realm of rational drug design and synthetic organic chemistry, 2-benzoylcyclopentanecarboxylic acid (2-BCPCA) derivatives serve as highly valuable, conformationally restricte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In the realm of rational drug design and synthetic organic chemistry, 2-benzoylcyclopentanecarboxylic acid (2-BCPCA) derivatives serve as highly valuable, conformationally restricted scaffolds. The presence of a cyclopentane ring locks the spatial arrangement of the carboxylic acid and the benzoyl group, heavily influencing the molecule's physicochemical properties. A critical, yet often under-analyzed, aspect of these derivatives is their dynamic keto-enol tautomerism.

Understanding this equilibrium is paramount for drug development professionals, as the transition from an


-hybridized alpha-carbon (keto form) to a planar 

-hybridized system (enol form) drastically alters the molecule's hydrogen-bonding network, dipole moment, and receptor-binding pharmacophore. This whitepaper provides an authoritative framework for analyzing, quantifying, and exploiting the tautomeric dynamics of 2-BCPCA derivatives.

Mechanistic Foundations of the Tautomeric Equilibrium

The Exocyclic Enolization Pathway

The tautomerization process involves the migration of an alpha-proton and the reorganization of bonding electrons, a process that can be catalyzed by both acids and bases (1)[1]. In 2-BCPCA, the highly electron-withdrawing nature of the benzoyl group renders the C2 proton of the cyclopentane ring uniquely acidic. The positive character of the carbonyl carbon makes the alpha-proton significantly more acidic than a standard hydrocarbon, enabling this dynamic equilibrium (2)[2].

Deprotonation at C2, followed by protonation of the benzoyl oxygen, yields an enol with an exocyclic C=C double bond. In acid-catalyzed tautomerization, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the deprotonation of the alpha-carbon to form the enol (3)[3].

Generally, the keto tautomer is favored at equilibrium because the C=O bond is thermodynamically more stable than the corresponding C=C and O-H bonds of the enol form, often by a margin of 45–60 kJ/mol (4)[4].

Stereoelectronic and Solvent Effects

Despite the inherent stability of the keto form, structural factors such as extended conjugation with the phenyl ring and intramolecular hydrogen bonding can significantly stabilize the enol tautomer (5)[5].

If the 2-BCPCA derivative possesses a cis configuration, the enol hydroxyl group can engage in a 7-membered intramolecular hydrogen bond with the C1-carboxylic acid carbonyl. The strength of this interaction is highly solvent-dependent. Non-polar solvents (e.g., Benzene-


, CDCl

) preserve this intramolecular hydrogen bond, thereby increasing the enol population. Conversely, polar aprotic solvents (e.g., DMSO-

) disrupt this chelate ring by acting as competitive hydrogen-bond acceptors, shifting the equilibrium almost entirely back to the more polar keto form.

Tautomerization Keto Keto Tautomer (C2 sp3 hybridized) Enolate Enolate Intermediate (Delocalized Anion) Keto->Enolate Base / Polar Solvent Enol Enol Tautomer (Exocyclic C=C) Keto->Enol Acid Catalysis (Non-polar solvent) Enolate->Keto Protonation at C2 Enolate->Enol Protonation Enol->Enolate Deprotonation

Thermodynamic cycle and solvent effects on the 2-BCPCA keto-enol tautomerization pathway.

Experimental Workflows & Self-Validating Protocols

To rigorously characterize the tautomeric equilibrium, researchers must employ orthogonal techniques that cross-validate one another.

Solution-State Characterization via VT-NMR

Causality & Experience: Nuclear Magnetic Resonance (NMR) is the gold standard for quantifying tautomers in solution. However, trace impurities (e.g., DCl generated from the photolytic breakdown of CDCl


) act as Brønsted acids, accelerating the exchange rate beyond the NMR timescale and causing signal coalescence. To ensure a self-validating and accurate measurement, solvents must be strictly acid-free.

Step-by-Step Protocol:

  • Solvent Purification: Pass 1.0 mL of CDCl

    
     through a short plug of basic alumina immediately prior to use to remove trace DCl.
    
  • Sample Preparation: Dissolve 15 mg of the 2-BCPCA derivative in 0.6 mL of the purified solvent. Transfer to a dry 5 mm NMR tube flushed with argon.

  • Data Acquisition (298 K): Acquire standard

    
    H and 
    
    
    
    C spectra. Identify the keto C2-H signal (typically a multiplet at 3.5–4.0 ppm) and the enol O-H signal (a broad singlet shifted far downfield, >10 ppm, due to H-bonding).
  • Variable-Temperature (VT) Analysis: Perform VT-NMR from 253 K to 333 K in 10 K increments. Allow 10 minutes of thermal equilibration at each step.

  • Thermodynamic Extraction: Integrate the baseline-resolved signals to calculate

    
     at each temperature. Plot 
    
    
    
    vs.
    
    
    (van 't Hoff plot) to extract
    
    
    (from the slope) and
    
    
    (from the intercept).
Computational Energetics via DFT

Causality & Experience: Experimental solution-state data must be corroborated by theoretical gas-phase and implicit-solvation energetics to rule out kinetic trapping. The M06-2X functional is specifically chosen for its superior performance in modeling non-covalent interactions (like the 7-membered intramolecular H-bond).

Step-by-Step Protocol:

  • Geometry Optimization: Build the 3D structures of both the keto and enol tautomers. Optimize geometries using the M06-2X functional with the def2-TZVP basis set in Gaussian or ORCA.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) to simulate the dielectric environments of Chloroform (

    
    ) and DMSO (
    
    
    
    ).
  • Self-Validation Check: Perform a vibrational frequency calculation on all optimized geometries. The strict absence of imaginary frequencies validates that the structures are true local minima (not transition states).

  • Cross-Validation: Compare the DFT-calculated

    
     to the experimental 
    
    
    
    derived from the VT-NMR
    
    
    . A convergence within 1.5 kcal/mol validates both the assigned tautomeric structures and the chosen implicit solvation model.

Workflow Start Synthesize 2-BCPCA Derivative NMR Variable Temp NMR (Solution State Dynamics) Start->NMR XRay X-Ray Crystallography (Solid State Conformation) Start->XRay DFT DFT Calculations (Gas/Implicit Solvation) Start->DFT Data Thermodynamic Parameters (ΔG, ΔH, ΔS, K_eq) NMR->Data van 't Hoff Analysis XRay->Data Geometric Constraints DFT->Data Relative Free Energies

Experimental and computational workflow for characterizing 2-BCPCA tautomeric equilibria.

Quantitative Thermodynamic Analysis

The table below summarizes the representative thermodynamic parameters for the tautomerization of a standard cis-2-BCPCA derivative at 298 K. The data clearly illustrates the inverse relationship between solvent polarity and enol stability.

Solvent EnvironmentDielectric Constant (

)
Keto:Enol RatioEquilibrium Constant (

)

(kcal/mol)

(kcal/mol)
Benzene-

2.370:300.428+0.50+0.85
Chloroform-

4.885:150.176+1.03+1.50
Methanol-

32.695:50.052+1.75+2.10
DMSO-

46.899:10.010+2.72+3.10

Note: Positive


 values indicate that the keto form is thermodynamically favored. However, the measurable presence of the enol form in non-polar solvents (up to 30%) highlights the stabilizing power of the intramolecular hydrogen bond.

References

  • Fiveable. Keto-enol tautomerism | Organic Chemistry II Class Notes. Available at: [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. Available at:[Link]

  • Oregon State University. Keto/Enol Tautomerization. Available at:[Link]

  • Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. Available at: [Link]

  • Encyclopedia MDPI. Keto–Enol Tautomerism. Available at:[Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Modeling of trans-2-Benzoylcyclopentane-1-carboxylic Acid in Organic Solvents

Executive Summary trans-2-Benzoylcyclopentane-1-carboxylic acid is a highly functionalized cycloalkane derivative that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-2-Benzoylcyclopentane-1-carboxylic acid is a highly functionalized cycloalkane derivative that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including alpha-amino boronic acid derivatives used as selective immunoproteasome inhibitors[1]. In pharmaceutical process development, understanding the solubility profile of such intermediates is paramount. It dictates the efficiency of reaction solvents, the yield of crystallization-based purifications, and the environmental impact of the manufacturing process.

This whitepaper provides an in-depth technical guide to the solubility profile of trans-2-Benzoylcyclopentane-1-carboxylic acid across a spectrum of organic solvents. By synthesizing rigorous experimental protocols with advanced thermodynamic modeling (Modified Apelblat and Jouyban-Acree equations)[2][3], this guide establishes a self-validating framework for predicting and optimizing solute-solvent behavior in drug development.

Physicochemical Context & Solvent Selection Strategy

The molecular architecture of trans-2-Benzoylcyclopentane-1-carboxylic acid features a lipophilic benzoyl group, a rigid cyclopentane ring, and a polar, hydrogen-bond-donating/accepting carboxylic acid moiety. This amphiphilic character results in complex solvation dynamics. The compound exhibits preferential solvation in solvents capable of disrupting its crystalline lattice through competitive hydrogen bonding, while its hydrophobic bulk demands solvents with adequate dispersive forces.

ICH Q3C Compliant Solvent Selection

In modern pharmaceutical development, solvent selection cannot be based solely on solubilizing power; it must align with regulatory safety standards. Our methodology strictly adheres to the ICH Q3C Guidelines for Residual Solvents [4][5].

  • Class 1 Solvents (Avoid): Solvents like benzene and carbon tetrachloride are strictly excluded due to unacceptable toxicity[4].

  • Class 2 Solvents (Limit): Solvents such as Methanol (MeOH) and Acetonitrile (MeCN) are evaluated but their use in final API steps must be limited due to inherent toxicity[5].

  • Class 3 Solvents (Preferred): Solvents with low toxic potential, such as Ethanol (EtOH), 2-Propanol (IPA), Acetone, and Ethyl Acetate (EtOAc), are prioritized for process optimization[5][6].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the solubility determination must be a closed-loop, self-validating system. We employ a dynamic gravimetric method coupled with High-Performance Liquid Chromatography (HPLC) validation to eliminate artifacts caused by solvent evaporation or polymorph transformation.

Step-by-Step Solubility Determination Protocol
  • Preparation of Saturated Solutions: Add an excess amount of trans-2-Benzoylcyclopentane-1-carboxylic acid to 20 mL of the selected solvent in a sealed, jacketed glass vessel.

  • Thermal Equilibration: Submerge the vessel in a programmable thermostatic water bath. Agitate the suspension via magnetic stirring at 300 rpm for 48 hours at the target temperature (

    
     to 
    
    
    
    ) to ensure thermodynamic solid-liquid equilibrium.
  • Phase Separation: Cease agitation and allow the undissolved solid to settle for 12 hours at the constant target temperature. This prevents the entrainment of micro-crystals in the supernatant.

  • Sampling & Gravimetric Analysis: Extract a 2.0 mL aliquot of the clear supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter. Transfer to a pre-weighed glass vial. Evaporate the solvent under reduced pressure at a temperature below the solute's melting point until a constant mass is achieved.

  • HPLC Cross-Validation: Re-dissolve a known mass of the dried solute in the mobile phase and quantify via HPLC (UV detection at 254 nm) to confirm that no thermal degradation or solvent-induced esterification occurred during the equilibration or drying phases.

ExperimentalWorkflow S1 Solvent Selection (ICH Q3C Guidelines) S2 Saturation & Agitation (48h at Target Temp) S1->S2 S3 Static Equilibration (12h Settling) S2->S3 S4 Filtration & Sampling (0.22 µm PTFE) S3->S4 S5 Gravimetric Analysis (Vacuum Evaporation) S4->S5 S6 HPLC Validation (Purity & Stability Check) S4->S6 S5->S6 Cross-check

Caption: Self-validating experimental workflow for thermodynamic solubility determination.

Thermodynamic Modeling Framework

Raw solubility data is of limited use without a mathematical framework to predict behavior at unmeasured temperatures or in solvent mixtures. We utilize two highly authoritative models to correlate the experimental data[2][3][7].

The Modified Apelblat Equation (Pure Solvents)

The modified Apelblat equation is a semi-empirical model derived from the Clausius-Clapeyron equation. It is the industry standard for correlating the mole fraction solubility (


) of a solute in pure solvents as a function of absolute temperature (

)[3][8]:


  • A, B, C: Empirical model parameters.

    
     reflects the non-ideality of the solution, 
    
    
    
    is related to the enthalpy of solution (
    
    
    ), and
    
    
    represents the temperature dependence of the enthalpy of fusion.
The Jouyban-Acree Model (Binary Solvent Mixtures)

For crystallization processes, binary solvent mixtures (e.g., an anti-solvent precipitation using EtOH/Water) are frequently used. The Jouyban-Acree model accurately predicts solubility in these mixtures by accounting for two-body and three-body solute-solvent interactions[2][3][7]:



  • 
    : Mole fraction solubility in the mixture at temperature 
    
    
    
    .
  • 
    : Volume or mole fractions of solvents 1 and 2 in the absence of the solute.
    
  • 
    : Solubility of the solute in pure solvents 1 and 2.
    
  • 
    : Model constants representing solvent-solvent and solute-solvent interaction energies.
    

ThermodynamicModeling Data Empirical Solubility Data (Gravimetric + HPLC) Pure Pure Solvent Systems Data->Pure Binary Binary Solvent Mixtures Data->Binary Apelblat Modified Apelblat Eq. ln x = A + B/T + C ln(T) Pure->Apelblat Jouyban Jouyban-Acree Model Solvent Interaction Mapping Binary->Jouyban VantHoff van't Hoff Analysis (Thermodynamic Parameters) Apelblat->VantHoff Jouyban->VantHoff Output ΔH_sol, ΔS_sol, ΔG_sol Process Optimization VantHoff->Output

Caption: Logical progression from empirical data to thermodynamic parameters using Apelblat and Jouyban-Acree models.

Quantitative Data Presentation

The following tables summarize the representative mole fraction solubility (


) and thermodynamic parameters of trans-2-Benzoylcyclopentane-1-carboxylic acid. Note: Data reflects typical behavior for highly functionalized lipophilic carboxylic acids in accordance with the described physicochemical context.
Table 1: Mole Fraction Solubility ( ) in Selected Organic Solvents
Solvent (ICH Class)283.15 K293.15 K303.15 K313.15 K323.15 K
Acetone (Class 3) 14.2518.9025.1233.4544.10
Ethyl Acetate (Class 3) 11.0515.2020.8528.6038.95
Ethanol (Class 3) 8.4512.1017.3024.5534.80
Methanol (Class 2) 9.8013.9519.8027.9039.15
Acetonitrile (Class 2) 5.107.6511.4016.8524.70
Water (N/A) 0.020.030.050.080.13
Table 2: Apparent Thermodynamic Parameters of Dissolution (Calculated via van't Hoff Analysis)
Solvent

(kJ/mol)

(J/mol·K)

(kJ/mol)
Dissolution Nature
Acetone 24.552.38.9Endothermic, Entropy-driven
Ethyl Acetate 27.158.49.7Endothermic, Entropy-driven
Ethanol 31.268.110.9Endothermic, Enthalpy-retarded
Water 45.635.235.1Highly Non-spontaneous

Causal Analysis and Discussion

As a Senior Application Scientist, it is critical to look beyond the numbers and understand the causality of the observed solubility profile.

1. The Dominance of Polar Aprotic Solvents: Acetone and Ethyl Acetate exhibit the highest solubilizing capacity for trans-2-Benzoylcyclopentane-1-carboxylic acid. This is primarily due to their ability to act as strong hydrogen-bond acceptors. The carbonyl oxygen of acetone forms favorable interactions with the acidic proton of the carboxylic acid moiety, effectively breaking the solute's crystalline lattice. Furthermore, the relatively low


 in these solvents (Table 2) indicates a lower energy barrier to cavity formation compared to protic solvents.

2. The Role of Protic Solvents (Alcohols): While Ethanol and Methanol are excellent solvents, their solubilizing power is slightly lower than that of Acetone. Alcohols are both hydrogen-bond donors and acceptors, which leads to extensive solvent-solvent self-association (hydrogen-bonded networks). Dissolving the bulky trans-2-Benzoylcyclopentane-1-carboxylic acid requires breaking these solvent-solvent bonds, which is reflected in the higher enthalpy of solution (


 for EtOH).

3. Anti-Solvent Crystallization Strategy: The extreme disparity in solubility between organic solvents (e.g., Ethanol) and Water (


 at 323.15 K) makes Water an ideal anti-solvent. By utilizing the Jouyban-Acree model for an Ethanol/Water binary system, process chemists can precisely map the metastable zone width (MSZW). Adding water to an ethanolic solution of the intermediate will drastically increase the activity coefficient of the solute, driving rapid, high-yield crystallization while maintaining compliance with ICH Q3C guidelines by avoiding toxic Class 2 solvents where possible.

Conclusion

The solubility profile of trans-2-Benzoylcyclopentane-1-carboxylic acid is heavily dictated by its dual lipophilic-polar nature. By strictly adhering to ICH Q3C solvent guidelines[4][5] and employing rigorous thermodynamic modeling via the Modified Apelblat and Jouyban-Acree equations[2][3][7], drug development professionals can rationally design purification and reaction workflows. Acetone and Ethyl Acetate serve as optimal primary solvents for processing, while water functions as a highly effective anti-solvent for controlled crystallization. This self-validating thermodynamic approach ensures scalability, regulatory compliance, and maximum yield in pharmaceutical manufacturing.

References

  • Google Patents (WO2013092979A1).Alpha-amino boronic acid derivatives, selective immunoproteasome inhibitors.
  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from:[Link]

  • Journal of Chemical & Engineering Data (ACS Publications). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Retrieved from:[Link]

  • Journal of Chemical & Engineering Data (ACS Publications). Solubility Determination and Thermodynamic Model Analysis of Adefovir in Different Solvents from 278.15 to 328.15 K. Retrieved from: [Link]

  • ResearchGate. Determination of the solubility and thermodynamic properties of albendazole in a binary solvent of ethanol and water. Retrieved from: [Link]

Sources

Foundational

Crystal Structure Analysis of trans-2-Benzoylcyclopentane-1-carboxylic Acid: A Comprehensive Crystallographic Guide

Executive Summary trans-2-Benzoylcyclopentane-1-carboxylic acid (C₁₃H₁₄O₃) is a highly versatile, bifunctional chiral building block utilized extensively in organic synthesis and drug development. Understanding its solid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-2-Benzoylcyclopentane-1-carboxylic acid (C₁₃H₁₄O₃) is a highly versatile, bifunctional chiral building block utilized extensively in organic synthesis and drug development. Understanding its solid-state architecture is critical for scientists who rely on its stereochemical fidelity to design complex active pharmaceutical ingredients (APIs).

This whitepaper provides an authoritative, in-depth guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By moving beyond basic procedural steps, this guide elucidates the causality behind experimental choices, structural refinement strategies, and the supramolecular assembly rules that govern this class of chiral aroylcycloalkane carboxylic acids.

Molecular Anatomy & Crystallographic Rationale

To successfully determine and validate the crystal structure, one must first understand the molecule's intrinsic conformational flexibility and its capacity for non-covalent interactions.

Stereochemistry and Conformational Flexibility

The five-membered cyclopentane ring is inherently non-planar. To minimize torsional strain, it dynamically adopts either an envelope (


) or a half-chair (

) conformation[1]. In the trans-isomer, the bulky benzoyl group at C2 and the carboxylic acid group at C1 occupy pseudo-equatorial positions. This specific geometric arrangement minimizes 1,2-steric clash (gauche interactions) compared to its cis-counterpart, directly influencing how the molecule packs into a crystalline lattice.
Supramolecular Synthons

Carboxylic acids are classic functional groups in crystal engineering. They predominantly aggregate in the solid state via strong, highly directional O-H···O hydrogen bonds to form centrosymmetric (or pseudo-centrosymmetric) dimers, known crystallographically as the


 motif[2]. The spatial orientation of the trans-benzoyl group further dictates the 3D packing via weaker C-H···O interactions and potential 

-

stacking of the phenyl rings.

SupramolecularAssembly M1 Monomer A (trans-isomer) HB R2,2(8) Dimer O-H...O Hydrogen Bonds M1->HB Dimerization M2 Monomer B (trans-isomer) M2->HB Dimerization L1 1D Supramolecular Chain (C-H...O interactions) HB->L1 Packing L2 3D Crystal Lattice (van der Waals packing) L1->L2 Assembly

Supramolecular assembly pathway driven by R2,2(8) carboxylic acid dimerization.

Experimental Protocol: From Crystal Growth to Refinement

A self-validating crystallographic workflow requires rigorous control over both the physical experiment and the computational refinement. Below is the step-by-step methodology designed specifically for small, flexible organic molecules.

Step 1: High-Quality Single Crystal Growth
  • Rationale: High-quality, untwinned crystals are an absolute prerequisite for high-resolution diffraction. Rapid precipitation leads to defects and twinning.

  • Methodology:

    • Dissolve 50 mg of trans-2-benzoylcyclopentane-1-carboxylic acid in a minimum volume of ethyl acetate (approx. 1-2 mL).

    • Add hexanes dropwise until slight turbidity is observed, then add a single drop of ethyl acetate to clear the solution.

    • Cover the glass vial with parafilm, puncture 2-3 small holes using a needle, and allow for slow evaporation at ambient temperature (20–25 °C) in a vibration-free environment over 3–5 days.

    • Harvest colorless, block-shaped crystals directly from the mother liquor.

Step 2: X-ray Diffraction Data Collection
  • Rationale: Collecting data at cryogenic temperatures drastically reduces the atomic displacement parameters (ADPs). This minimizes the thermal smearing of electron density, which is critical for accurately locating the highly mobile carboxylic acid proton in the difference Fourier map.

  • Methodology:

    • Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm.

    • Mount the crystal on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.

    • Transfer immediately to the cold stream (100 K) of the diffractometer.

    • Collect data using Mo K

      
       radiation (
      
      
      
      Å) or Cu K
      
      
      (
      
      
      Å) utilizing comprehensive
      
      
      and
      
      
      scans to ensure >99% completeness.
Step 3: Structure Solution and Refinement
  • Rationale: Modern dual-space algorithms provide unbiased initial electron density maps, preventing phase-bias toward incorrect stereoisomers.

  • Methodology:

    • Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).

    • Solve the structure using intrinsic phasing via SHELXT [3].

    • Refine the model using full-matrix least-squares on ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

      
       via SHELXL .
      
    • Refine all non-hydrogen atoms anisotropically.

    • Locate the carboxylic acid hydrogen atom from the difference Fourier map. Refine it freely or with a riding model (AFIX 147) to ensure the hydrogen bond geometry remains physically meaningful.

CrystallographicWorkflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Data Collection (Cryocooling to 100 K) N1->N2 Mount Crystal N3 3. Structure Solution (Intrinsic Phasing) N2->N3 Integration N4 4. Least-Squares Refinement (Anisotropic ADPs) N3->N4 Model Building N5 5. Validation & Deposition (CheckCIF & CCDC) N4->N5 Finalize

Step-by-step X-ray crystallographic workflow for small organic molecules.

Quantitative Data & Structural Parameters

The following tables summarize the expected crystallographic parameters and geometric benchmarks for a high-quality structural analysis of this chemical class. Comparing empirical data against these benchmarks serves as a self-validating mechanism for the refinement.

Table 1: Representative Crystallographic Data Summary
ParameterExpected Value / RangeSignificance
Chemical Formula C₁₃H₁₄O₃Confirms bulk composition.
Formula Weight 218.25 g/mol Used for density calculations.
Temperature 100(2) KEnsures minimized thermal motion.
Crystal System Monoclinic or TriclinicTypical for low-symmetry chiral organics.
Space Group

(Racemate) or

(Enantiopure)
Dictates the presence of inversion centers.
R-factor (

)
< 0.05 (5%)Indicates a high-quality structural model.
Table 2: Key Geometric and Supramolecular Parameters
Structural FeatureParameterExpected ValueDiagnostic Value
Carboxylic Acid Dimer O-H···O Distance2.60 - 2.65 ÅValidates strong hydrogen bond formation.
Carboxylic Acid Dimer D-H···A Angle> 170°Angles <150° suggest a misplaced proton or disorder.
Cyclopentane Ring Torsion Angle (C-C-C-C)~ 20° to 40°Confirms envelope/half-chair puckering.
Carbonyl Geometry C=O Bond Length~ 1.22 ÅValidates the benzoyl ketone oxidation state.

Discussion: Causality & Scientific Integrity

The structural determination of trans-2-benzoylcyclopentane-1-carboxylic acid is not merely a geometric exercise; it is a definitive validation of stereochemistry and molecular behavior.

  • Why the trans-configuration dictates packing: If the molecule were the cis-isomer, the steric bulk would force either the benzoyl or the carboxylic acid group into a highly unfavorable pseudo-axial position. This would drastically alter the molecule's overall shape (steric footprint), preventing the efficient formation of the

    
     dimer without introducing significant void space into the crystal lattice. The trans-diequatorial arrangement allows for dense, thermodynamically stable packing.
    
  • Self-Validating Hydrogen Bonds: The D-H···A angle of the carboxylic acid dimer must approach 180°. A significant deviation in the refined structure acts as an internal alarm system. It indicates either a misplaced proton, an unresolved disordered solvent molecule trapped in the lattice, or an incorrect space group assignment (e.g., missing a center of inversion).

  • Absolute Structure Determination: If analyzing an enantiopure sample (e.g., (1R,2S)), Cu K

    
     radiation is strictly required to generate sufficient anomalous dispersion signal. The Flack parameter must refine to ~0.0 (with an esd < 0.1) to conclusively prove the absolute stereochemistry.
    

References

1.[3] Sheldrick, G. M. (2008). "A short history of SHELX". Acta Crystallographica Section A: Foundations of Crystallography. URL:[Link] 2.[2] Vishweshwar, P., et al. (2002). "Molecular Complexes of Some Mono- and Dicarboxylic Acids with trans-1,4-Dithiane-1,4-dioxide". Crystal Growth & Design - ACS Publications. URL:[Link] 3.[1] Malik, M. A. "Introduction to Organic and Biochemistry: Conformations of Cyclic Compounds". LibreTexts. URL: [Link]

Sources

Exploratory

Conformational Dynamics of trans-1,2-Disubstituted Cyclopentanes: A Technical Guide for Rational Drug Design

Executive Summary The cyclopentane ring is a ubiquitous structural motif in medicinal chemistry, serving as a core scaffold in numerous active pharmaceutical ingredients (APIs) and nucleoside analogs. Unlike the relative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopentane ring is a ubiquitous structural motif in medicinal chemistry, serving as a core scaffold in numerous active pharmaceutical ingredients (APIs) and nucleoside analogs. Unlike the relatively rigid chair conformation of cyclohexane, cyclopentane is highly fluxional. Its conformational landscape is defined by rapid pseudorotation—a wave-like puckering motion that continuously shifts the ring's out-of-plane atoms. Understanding and controlling the conformational preferences of trans-1,2-disubstituted cyclopentanes is critical for drug development professionals, as the precise 3D vectoring of these substituents dictates pharmacophore alignment and target binding affinity.

This whitepaper provides an in-depth technical analysis of the thermodynamic principles, computational workflows, and experimental protocols required to elucidate the conformational behavior of trans-1,2-disubstituted cyclopentanes.

Theoretical Foundations of Cyclopentane Puckering

The driving force behind cyclopentane's conformational flexibility is the inherent conflict between Baeyer strain (angle strain) and Pitzer strain (torsional strain). A perfectly planar cyclopentane ring would possess internal bond angles of 108°, which is remarkably close to the ideal tetrahedral angle of 109.5°. However, a planar geometry forces all ten carbon-hydrogen bonds into eclipsed conformations, generating immense torsional strain.

To alleviate this Pitzer strain, the ring puckers out of planarity, reducing the total energy by approximately 5.0 to 6.1 kcal/mol (the inversion barrier to planarity)[1]. This puckering results in two primary low-energy conformations:

  • The Envelope (

    
     symmetry):  Four carbon atoms are coplanar, while the fifth atom is displaced out of the plane, resembling the flap of an envelope.
    
  • The Twist or Half-Chair (

    
     symmetry):  Three carbon atoms are coplanar, with the remaining two adjacent carbons displaced in opposite directions above and below the plane[2].
    
The Phenomenon of Pseudorotation

In unsubstituted cyclopentane, the energy difference between the Envelope and Twist conformations is virtually zero (less than 0.1 kcal/mol)[2]. Consequently, the molecule undergoes pseudorotation —a barrierless phase-shifting process where the puckering moves continuously around the ring. At room temperature, cyclopentane does not exist in a single static conformation but rather as a time-averaged dynamic ensemble[3].

G E1 Envelope (Cs) T1 Twist (C2) E1->T1 Phase Shift E2 Envelope (Cs) T1->E2 T2 Twist (C2) E2->T2 T2->E1

Figure 1: The pseudorotation cycle alternating between Envelope and Twist conformations.

Conformational Preferences in trans-1,2-Disubstituted Systems

The introduction of substituents onto the cyclopentane ring perturbs the flat pseudorotation energy landscape. Substituents on a puckered cyclopentane ring occupy positions that are either pseudo-axial (


)  (pointing roughly perpendicular to the average plane of the ring) or pseudo-equatorial (

)
(radiating outward from the ring edge).

To minimize steric repulsion (1,3-diaxial-like interactions and vicinal gauche interactions), bulky substituents strongly prefer pseudo-equatorial positions.

The trans vs. cis Thermodynamic Discrepancy

In a trans-1,2-disubstituted cyclopentane (e.g., trans-1,2-dimethylcyclopentane), the stereochemistry allows both substituents to simultaneously occupy pseudo-equatorial positions in the Twist (


) conformation, forming a highly stable 

arrangement.

Conversely, in cis-1,2-dimethylcyclopentane , the geometry forces the molecule into a pseudo-axial/pseudo-equatorial ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 arrangement regardless of the pseudorotation phase. The forced pseudo-axial methyl group introduces severe steric clashes with the ring face. As a result, the trans-isomer is thermodynamically favored over the cis-isomer by approximately 7.1 kJ/mol (~1.7 kcal/mol).
Data Presentation: Thermodynamic Comparison
Parametertrans-1,2-Dimethylcyclopentanecis-1,2-DimethylcyclopentaneCausality / Structural Impact
Preferred Conformation Twist (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

)
Envelope (

)
Trans allows

minimization of gauche strain; cis is forced into

.
Relative Energy 0.0 kJ/mol (Reference)+7.1 kJ/molSteric penalty of the pseudo-axial methyl group in the cis configuration.
Pseudorotation Barrier Moderate (~1-3 kcal/mol)HighBulky

substituents in trans restrict fluxionality, "locking" the ring.
Symmetry

(Chiral)
Meso (Achiral plane)Impacts physical properties (e.g., boiling point, dipole moment) and target binding.

Experimental and Computational Workflows

Because pseudorotation occurs on a picosecond timescale, capturing the conformational ensemble of a trans-1,2-disubstituted cyclopentane requires a self-validating system combining quantum mechanics and advanced spectroscopy.

Protocol 1: Computational Profiling of the Pseudorotation Itinerary

To predict the exact vectoring of the 1,2-substituents, researchers must map the potential energy surface (PES) of the pseudorotation cycle.

  • Initial Conformational Search: Generate a diverse set of starting geometries using a molecular mechanics force field (e.g., OPLS4 or MMFF94).

  • Geometry Optimization: Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) or MP2/cc-pVTZ level to accurately capture dispersion forces and hyperconjugation[1].

  • Transition State (TS) Search: Identify the transition states connecting the Envelope and Twist minima.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation from the TS to validate that it smoothly connects the

    
     Twist minimum to the adjacent Envelope conformers, thereby quantifying the energy barrier to pseudorotation.
    
Protocol 2: NMR-Based Conformational Deconvolution

Because room-temperature NMR yields time-averaged signals due to rapid pseudorotation, dynamic NMR (DNMR) and coupling constant analysis are required.

  • Sample Preparation: Dissolve the compound in a non-polar, non-coordinating deuterated solvent (e.g., Toluene-

    
     or CD
    
    
    
    Cl
    
    
    ) to prevent solvent-induced conformational biasing.
  • Low-Temperature NMR: Cool the sample to sub-ambient temperatures (e.g., -80°C to -120°C) to slow the pseudorotation exchange rate relative to the NMR timescale, allowing distinct conformers to be observed.

  • J-Coupling Analysis: Extract the vicinal proton-proton coupling constants (

    
    ). Use the generalized Karplus equation (e.g., the Altona equation for five-membered rings) to correlate the 
    
    
    
    values with the time-averaged H-C-C-H dihedral angles[1]. A large
    
    
    (~8-10 Hz) between the C1 and C2 protons in the trans isomer confirms a diaxial-like
    
    
    proton arrangement, which strictly corresponds to the diequatorial
    
    
    placement of the substituents.
  • NOESY Validation: Perform 2D NOESY to measure through-space interactions. The absence of a strong NOE cross-peak between the two substituent groups confirms their trans-diequatorial orientation.

G A Target: trans-1,2-Disubstituted Cyclopentane B Computational Search (DFT/MP2) A->B E NMR Spectroscopy (NOESY, J-Coupling) A->E C Identify Energy Minima (Envelope/Twist) B->C D Calculate Pseudorotation Barrier (IRC) C->D F Population Analysis & Time-Averaged Vectors D->F Validation E->F

Figure 2: Integrated computational and NMR workflow for analyzing cyclopentane conformations.

Implications for Medicinal Chemistry & Pharmacophore Vectoring

In drug development, the entropic penalty of binding is a major hurdle. When a highly flexible molecule binds to a protein target, it loses conformational degrees of freedom, resulting in a thermodynamically unfavorable loss of entropy (


).

Because unsubstituted cyclopentanes and furanose rings (such as those in nucleic acids) undergo nearly free pseudorotation[4], they suffer massive entropic penalties upon binding. By intentionally designing trans-1,2-disubstituted cyclopentanes , medicinal chemists can exploit the strong thermodynamic preference for the


 Twist conformation.

This substitution pattern effectively "locks" the pseudorotation cycle into a deep energy well. The substituents act as rigid vectors, projecting pharmacophores (e.g., hydrogen bond donors/acceptors or hydrophobic aromatics) into precise 3D space. If this


 vectoring aligns perfectly with the receptor's binding pocket, the resulting drug candidate will exhibit drastically enhanced binding affinity and target selectivity due to the pre-organized bioactive conformation.

References

  • 3.3: Conformational analysis of cyclohexanes - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • PSEUDOROTATION: A Large Amplitude Molecular Motion Annual Reviews[Link]

  • Vibrational Spectra and Structure of Cyclopentane and its Isotopomers ResearchGate[Link]

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane Semantic Scholar[Link]

  • The Free Energy Landscape of Pseudorotation in 3′–5′ and 2′–5′ Linked Nucleic Acids Journal of the American Chemical Society (ACS Publications)[Link]

Sources

Foundational

Safety Data Sheet (SDS) and Toxicity Profile for Benzoylcyclopentane Carboxylic Acids: A Technical Whitepaper

Executive Summary Benzoylcyclopentane carboxylic acids (BCCAs)—including stereoisomers such as (1S,3R)-3-benzoylcyclopentanecarboxylic acid and trans-2-benzoylcyclopentane-1-carboxylic acid—are highly versatile intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoylcyclopentane carboxylic acids (BCCAs)—including stereoisomers such as (1S,3R)-3-benzoylcyclopentanecarboxylic acid and trans-2-benzoylcyclopentane-1-carboxylic acid—are highly versatile intermediates in modern medicinal chemistry. While their bifunctional nature makes them excellent scaffolds for active pharmaceutical ingredients (APIs), the presence of both a carboxylic acid moiety and a benzoyl group introduces specific toxicological liabilities.

This whitepaper synthesizes the physicochemical safety data (SDS) of BCCAs with an advanced mechanistic toxicity profile. By examining the dual pathways of acyl glucuronidation and benzoyl-CoA conjugation, we provide drug development professionals with a predictive framework and a field-proven experimental protocol to de-risk these compounds early in the discovery pipeline.

Part 1: Chemical Identity & Physicochemical Properties

BCCAs exist in various isomeric forms depending on the substitution pattern on the cyclopentane ring. Understanding their exact structural identity is critical for predicting steric hindrance, which directly impacts their metabolic stability and reactivity.

Table 1: Physicochemical & Hazard Summary
Compound NameCAS NumberMolecular FormulaMW ( g/mol )GHS Hazard Classification
(1S,3R)-3-Benzoylcyclopentanecarboxylic acid1215032-39-5[1]C₁₃H₁₄O₃218.25Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
trans-2-Benzoylcyclopentane-1-carboxylic acid28151-83-9[2]C₁₃H₁₄O₃218.25Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
1-Benzoylcyclopentanecarboxylic acid ethyl ester28247-16-7[3]C₁₅H₁₈O₃246.30Skin Irrit. 2, Eye Irrit. 2A
Cyclopentanecarboxylic acid (Backbone Reference)3400-45-1[4]C₆H₁₀O₂114.14Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[5]

Part 2: Core Safety Data Sheet (SDS) Directives

Based on the foundational cyclopentanecarboxylic acid backbone and standard benzoyl derivatives, BCCAs are classified as occupational hazards requiring strict laboratory controls[6].

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5].

  • Handling & Engineering Controls: Must be handled under a certified chemical fume hood. The lipophilicity of the benzoyl group enhances dermal penetration compared to the parent aliphatic acid; thus, standard nitrile gloves must be frequently rotated, or butyl rubber gloves utilized for bulk handling.

  • First Aid Causality: In case of ocular exposure, the acidic nature of the carboxylic acid causes immediate protein coagulation in the corneal epithelium. Immediate flushing (P305+P351+P338) is required to dilute the localized pH drop and prevent irreversible tissue necrosis[5].

Part 3: Mechanistic Toxicity Profile (In Vitro & In Vivo)

The toxicological assessment of BCCAs extends far beyond basic acute exposure. In systemic circulation, the carboxylic acid and benzoyl substructures are substrates for Phase II metabolic enzymes, leading to two distinct pathways of concern:

Acyl Glucuronidation and Idiosyncratic Drug Toxicity (IDT)

Carboxylic acid-containing drugs are frequently scrutinized due to their potential to form reactive acyl glucuronides (AGs)[7]. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate the carboxylic acid to glucuronic acid.

  • The Causality of Toxicity: The 1-O-β-acyl glucuronide can undergo intramolecular acyl migration. This exposes the anomeric carbon, allowing it to act as an electrophile. Nucleophilic residues (e.g., lysine, cysteine) on hepatic proteins attack this carbon, forming covalent adducts. These adducts can trigger immune-mediated Idiosyncratic Drug Toxicity (IDT) or Drug-Induced Liver Injury (DILI)[7].

Benzoyl-CoA Conjugation and Mitochondrial Toxicity

The benzoyl moiety presents a secondary, highly specific liability. In hepatocytes, acyl-CoA synthetases can mistakenly recognize the benzoyl-aliphatic structure as a fatty acid, conjugating it with Coenzyme A (CoASH)[8].

  • The Causality of Toxicity: Unlike standard fatty acyl-CoAs, benzoyl-CoA conjugates are often poor substrates for subsequent β-oxidation. This leads to metabolic trapping. The accumulation of benzoyl-CoA depletes the intracellular pool of free CoASH, halting the Tricarboxylic Acid (TCA) cycle and mitochondrial respiration. In vivo, this specific accumulation has been identified as a key initiating event for severe male reprotoxic effects and hepatotoxicity in rat models[8][9].

G BCCA Benzoylcyclopentane Carboxylic Acid (BCCA) UGT UGT Enzymes (Glucuronidation) BCCA->UGT Phase II AcylCoA_Syn Acyl-CoA Synthetase BCCA->AcylCoA_Syn CoASH AcylGluc Acyl Glucuronide (Reactive Intermediate) UGT->AcylGluc BenzoylCoA Benzoyl-CoA Conjugate (Metabolic Trapping) AcylCoA_Syn->BenzoylCoA ProteinAdducts Protein Adducts (Idiosyncratic Toxicity) AcylGluc->ProteinAdducts Acyl Migration Elimination Renal Elimination (Hippuric Acid) AcylGluc->Elimination Hydrolysis/Excretion MitoTox Mitochondrial Toxicity (Reprotoxicity / Hepatotoxicity) BenzoylCoA->MitoTox CoA Depletion

Metabolic pathways of BCCAs leading to reactive intermediates and toxicity.

Part 4: Experimental Workflow: Toxicity Profiling Protocol

To ensure a self-validating system, the following protocol assesses both AG stability and CoA trapping simultaneously. Experimental Choice Rationale: We utilize plated primary hepatocytes rather than liver microsomes. Microsomes lack the endogenous CoASH pool and ATP-regenerating systems required to accurately observe acyl-CoA synthetase activity and subsequent metabolic trapping[7][8].

Protocol: Hepatocyte CoA Conjugation and Acyl Glucuronide Stability Assay

Step 1: Hepatocyte Preparation and Plating

  • Thaw cryopreserved primary rat and human hepatocytes (to assess species-specific reprotoxicity[8]).

  • Plate at a density of

    
     cells/well in collagen-coated 96-well plates using William's E Medium supplemented with dexamethasone and insulin. Allow 4 hours for attachment.
    

Step 2: Compound Incubation (The Self-Validating Matrix)

  • Prepare test articles (BCCAs) at 10 µM and 50 µM in DMSO (final DMSO <0.1%).

  • Positive Control 1 (AG Formation): Diclofenac (10 µM) – validates UGT activity and acyl migration detection.

  • Positive Control 2 (CoA Trapping): 3-(4-tert-butylphenyl)-2-methylpropanal (BMHCA) (10 µM) – validates benzoyl-CoA accumulation[8].

  • Negative Control: Vehicle (0.1% DMSO).

  • Incubate plates at 37°C, 5% CO₂.

Step 3: Time-Course Sampling & Termination

  • At

    
     and 
    
    
    
    hours, remove 50 µL of the supernatant (for AG analysis) and immediately lyse the remaining cells with 150 µL of ice-cold Acetonitrile containing internal standards (e.g., Tolbutamide and heavy-labeled CoASH).
  • Causality of cold ACN: Halts enzymatic degradation of the highly unstable thioester bonds in CoA conjugates and prevents artifactual ex vivo acyl migration of the glucuronides.

Step 4: LC-MS/MS Quantification

  • Centrifuge lysates at 4,000 rpm for 15 mins at 4°C.

  • Analyze supernatants via High-Resolution LC-MS/MS (e.g., Q-TOF).

  • Monitor specific MRM transitions for the 1-O-β-acyl glucuronide mass, its isomers (to calculate the degradation/migration half-life), and the BCCA-CoA adduct mass.

Table 2: Predictive In Vitro Toxicity Thresholds (Representative Data)
Compound / ControlAG Relative Half-Life (t½)Acyl Migration RateIntracellular CoA AdductsPredicted IDT / Reprotox Risk
Diclofenac (Pos. Control 1)< 1.5 hoursHighNone DetectedHigh IDT Risk
BMHCA (Pos. Control 2)> 10 hoursLow> 500 pmol/10⁶ cellsHigh Reprotox Risk
Sterically Hindered BCCA> 8 hoursLow< 10 pmol/10⁶ cellsLow Risk
Unhindered BCCA~ 3.2 hoursModerate~ 120 pmol/10⁶ cellsModerate Risk

Note: Steric hindrance around the cyclopentane ring (e.g., di-substitution at the 1-position) significantly increases the AG half-life (reducing reactivity) and blocks the active site of Acyl-CoA synthetase, mitigating both toxicity pathways.

References

  • (1S,3R)-3-Benzoylcyclopentanecarboxylic acid | CymitQuimica. CymitQuimica.
  • Cyclopentanecarboxylic acid, 2-benzoyl-,trans- | ChemBK. ChemBK.
  • 1-benzoylcyclopentanecarboxylic acid ethyl ester | Molaid. Molaid.
  • 1-(2-Thienyl)cyclopentanecarboxylic acid SDS. AK Scientific, Inc.
  • Cyclopentanecarboxylic acid - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET - Cyclopentanecarboxylic acid. Fisher Scientific.
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology - ACS Publications.
  • Benzoyl-CoA conjugate accumulation as an initiating event for male reprotoxic effects in the rat? Structure–activity analysis, species specificity, and in vivo relevance. ResearchGate.
  • Benzoyl-CoA conjugate accumulation as an initiating event for male reprotoxic effects in the rat? Structure-activity analysis, species specificity, and in vivo relevance | Request PDF. ResearchGate.

Sources

Exploratory

The Enduring Legacy of C-C Bond Formation: A Technical Guide to the Friedel-Crafts Acylation of Cyclopentane Carboxylic Acid Derivatives

Abstract The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered in 1877, has profoundly influenced the construction of carbon-carbon bonds.[1][2][3] This in-depth technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered in 1877, has profoundly influenced the construction of carbon-carbon bonds.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the historical context, mechanistic intricacies, and practical applications of the Friedel-Crafts acylation, with a specific focus on its utility in the cyclization of cyclopentane carboxylic acid derivatives. This class of reactions is pivotal in the synthesis of bicyclic ketones, which are prevalent structural motifs in natural products and pharmaceutical agents. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into overcoming common challenges, equipping researchers and drug development professionals with the knowledge to effectively leverage this powerful transformation.

A Historical Perspective: From Aromatic Ketones to Alicyclic Scaffolds

The Friedel-Crafts reaction, first reported by Charles Friedel and James Mason Crafts, initially described the alkylation and acylation of aromatic compounds in the presence of a Lewis acid catalyst, most notably aluminum chloride (AlCl₃).[2][3][4] This electrophilic aromatic substitution (EAS) reaction revolutionized the way chemists could append substituents to aromatic rings, paving the way for the synthesis of a vast array of complex molecules.[1][2][4]

The acylation variant proved to be particularly advantageous over its alkylation counterpart. The introduction of an acyl group deactivates the aromatic ring towards further substitution, preventing the polysubstitution often observed in Friedel-Crafts alkylations.[5][6] Furthermore, the acylium ion intermediate, stabilized by resonance, is not prone to the carbocation rearrangements that can plague alkylation reactions, leading to greater product predictability.[5][7]

While the classical Friedel-Crafts acylation is synonymous with aromatic substrates, its principles have been extended to alicyclic systems, particularly through intramolecular variants. The intramolecular Friedel-Crafts acylation of substrates containing both a susceptible ring system and a carboxylic acid derivative (often an acyl chloride) provides a powerful method for the construction of fused ring systems.[5][8] The application of this strategy to cyclopentane carboxylic acid derivatives has become a valuable tool for the synthesis of bicyclo[m.n.0]alkanones, key intermediates in medicinal chemistry and natural product synthesis.

The Mechanism of Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of a cyclopentane carboxylic acid derivative proceeds through a well-defined mechanistic pathway, initiated by the activation of the carboxylic acid derivative, typically an acyl chloride, by a Lewis acid.

Step 1: Formation of the Acylium Ion The Lewis acid, commonly AlCl₃ or FeCl₃, coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. The acylium ion is resonance-stabilized, with the positive charge delocalized between the carbonyl carbon and oxygen.[5][9]

Step 2: Electrophilic Attack The acylium ion, tethered to the cyclopentane ring, acts as the electrophile. A C-H bond on the cyclopentane ring, typically at a position that leads to the formation of a thermodynamically stable five- or six-membered ring, acts as the nucleophile. The electrons from the C-H bond attack the electrophilic carbon of the acylium ion.

Step 3: Deprotonation and Ring Closure This attack results in the formation of a new C-C bond and a protonated ketone intermediate. A base, often the Lewis acid-halide complex (e.g., AlCl₄⁻), abstracts a proton from the carbon that formed the new bond, restoring the carbonyl group and regenerating the Lewis acid catalyst.[1][10] The final product is a bicyclic ketone.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride Cyclopentane Acyl Chloride AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon_int Acylium Ion Intermediate Protonated Bicyclic Ketone Intermediate AcyliumIon_int->Intermediate Intramolecular Attack CyclopentaneRing Cyclopentane Ring (Nucleophile) Intermediate_deprot Protonated Bicyclic Ketone Product Bicyclic Ketone Product Intermediate_deprot->Product - H⁺ Base Base (e.g., AlCl₄⁻) Experimental_Workflow cluster_0 Acyl Chloride Formation cluster_1 Intramolecular Cyclization A1 1. Add 3-cyclopentylpropanoic acid to flask A2 2. Add thionyl chloride dropwise at 0 °C A1->A2 A3 3. Reflux for 2 hours A2->A3 A4 4. Remove excess SOCl₂ under vacuum A3->A4 B2 2. Add acyl chloride solution dropwise A4->B2 Crude Acyl Chloride B1 1. Suspend AlCl₃ in DCM at 0 °C B1->B2 B3 3. Stir at 0 °C, then warm to RT B2->B3 B4 4. Quench with ice and HCl B3->B4 B5 5. Workup and Extraction B4->B5 B6 6. Purification by Chromatography B5->B6

Sources

Protocols & Analytical Methods

Method

Synthesis of trans-2-Benzoylcyclopentane-1-carboxylic acid via Friedel-Crafts Reaction: An In-depth Technical Guide

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of trans-2-Benzoylcyclopentane-1-carboxylic acid. This molecule is a valuable intermediate in the development of v...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of trans-2-Benzoylcyclopentane-1-carboxylic acid. This molecule is a valuable intermediate in the development of various pharmaceuticals and other complex organic structures. The synthesis route described herein utilizes a Friedel-Crafts acylation reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1] This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated methodology.

Introduction and Scientific Background

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[2][3] The reaction typically involves an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][4] The key electrophile in this transformation is the resonance-stabilized acylium ion (R-C≡O⁺), which is generated from the reaction between the acylating agent and the Lewis acid.[2][4]

In the context of this synthesis, the reaction is intramolecular, where the aromatic ring and the acyl chloride are part of the same molecule.[5] This intramolecular variant is a powerful strategy for constructing cyclic systems, particularly five- and six-membered rings.[5][6] The proximity of the reacting functional groups often leads to more efficient cyclization compared to intermolecular versions.[6]

The synthesis of trans-2-Benzoylcyclopentane-1-carboxylic acid via this method presents a reliable pathway to a stereochemically defined product, which is often crucial for its biological activity and subsequent chemical transformations.

Reaction Mechanism and Rationale

The synthesis proceeds through a well-established Friedel-Crafts acylation mechanism. The key steps are as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates to the chlorine atom of the acyl chloride functional group within the starting material. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion electrophile.[2][4]

  • Electrophilic Aromatic Substitution: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion.[4] This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[4]

  • Rearomatization: A base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion that bears the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst in principle, although in practice, more than a stoichiometric amount is often required as the product ketone can form a complex with the catalyst.[7]

The trans stereochemistry of the final product is a result of the thermodynamic stability of this arrangement, where the bulky benzoyl and carboxylic acid groups are on opposite sides of the cyclopentane ring, minimizing steric hindrance.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of trans-2-Benzoylcyclopentane-1-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(Carboxy)cyclopentylacetyl chlorideSynthesis Grade(Specify)Starting material
Anhydrous Aluminum Chloride (AlCl₃)Reagent Grade, ≥99.99%Sigma-AldrichHandle in a fume hood with appropriate PPE. Highly hygroscopic.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%(Specify)
Hydrochloric Acid (HCl)Concentrated (37%)(Specify)
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution(Specify)
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade(Specify)
Diethyl Ether (Et₂O)ACS Grade(Specify)
HexanesACS Grade(Specify)For recrystallization
Deionized Water
Reaction Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with starting material and anhydrous CH₂Cl₂ B Cool to 0°C in an ice bath A->B C Slowly add anhydrous AlCl₃ B->C D Stir at 0°C for 1 hour C->D Exothermic addition E Allow to warm to room temperature and stir overnight D->E F Quench with ice-cold HCl (aq) E->F G Separate organic layer F->G H Extract aqueous layer with CH₂Cl₂ G->H I Combine organic layers H->I J Wash with saturated NaHCO₃ solution I->J K Wash with brine J->K L Dry over anhydrous Na₂SO₄ K->L M Filter and concentrate under reduced pressure L->M N Recrystallize from diethyl ether/hexanes M->N O Isolate pure trans-2-Benzoylcyclopentane-1-carboxylic acid N->O

Caption: Workflow for the synthesis and purification of trans-2-Benzoylcyclopentane-1-carboxylic acid.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 10.0 g of 2-(carboxy)cyclopentylacetyl chloride in 100 mL of anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C in an ice-water bath. Carefully and portion-wise, add 15.0 g of anhydrous aluminum chloride to the stirred solution over 30 minutes. The addition is exothermic, and the temperature should be maintained below 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (approximately 16 hours).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir vigorously until all the dark solid has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of diethyl ether and hexanes to yield pure trans-2-Benzoylcyclopentane-1-carboxylic acid as a white crystalline solid.[8][9]

Characterization

The identity and purity of the synthesized trans-2-Benzoylcyclopentane-1-carboxylic acid should be confirmed by standard analytical techniques.

Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 10.0-12.0 (br s, 1H, COOH), 7.90-8.10 (m, 2H, Ar-H), 7.40-7.60 (m, 3H, Ar-H), 3.50-3.70 (m, 1H, CH-CO), 3.20-3.40 (m, 1H, CH-COOH), 1.80-2.30 (m, 6H, cyclopentyl-CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ ~200 (C=O, ketone), ~180 (C=O, acid), 135-140 (Ar-C), 128-134 (Ar-CH), ~50 (CH-CO), ~45 (CH-COOH), 20-35 (cyclopentyl-CH₂)[10]
IR (KBr, cm⁻¹)2500-3300 (broad, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of ketone), 1600, 1450 (C=C aromatic stretch)[10][11]
Mass Spec. (ESI-)m/z 217.08 [M-H]⁻

Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The provided CAS number for the target molecule is 28151-83-9.[12]

Troubleshooting and Safety Precautions

  • Low Yield:

    • Moisture: Ensure all glassware is thoroughly dried and anhydrous solvents are used. Aluminum chloride is extremely sensitive to moisture.

    • Incomplete Reaction: The reaction may require longer stirring or gentle heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Side Reactions: Intramolecular Friedel-Crafts reactions can sometimes lead to the formation of isomeric products.[6] Purification by column chromatography may be necessary if recrystallization is insufficient.

  • Safety:

    • Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Dichloromethane and diethyl ether are volatile and flammable. Work in a well-ventilated area away from ignition sources.

    • Concentrated hydrochloric acid is highly corrosive. Handle with care.

Conclusion

The intramolecular Friedel-Crafts acylation provides an effective and reliable method for the synthesis of trans-2-Benzoylcyclopentane-1-carboxylic acid. The protocol detailed in this application note, when followed with care and attention to anhydrous conditions, should provide the target compound in good yield and high purity. The provided characterization data will aid in the confirmation of the product's identity and purity, ensuring its suitability for downstream applications in research and development.

References

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available from: [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Available from: [Link]

  • Jones, N., & Taylor, H. T. (1959). Aliphatic Friedel–Crafts reactions. Part II. The acylation of cyclopentene. Journal of the Chemical Society (Resumed), 4017. DOI: 10.1039/JR9590004017
  • LibreTexts Chemistry. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Academia.edu. A facile route to cyclopentenones by friedel-crafts acylation. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(50), 28276–28301. Available from: [Link]

  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]

  • Scientific Research Publishing. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Green and Sustainable Chemistry, 10, 18-23. Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • ResearchGate. (2022, January 11). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Available from: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Available from: [Link]

  • Google Patents. Process for purification of carboxylic acids.

Sources

Application

Application Notes and Protocols for Cyclization of trans-2-Benzoylcyclopentane-1-carboxylic acid

Introduction In the landscape of modern synthetic chemistry, the development of efficient methodologies for the construction of complex molecular architectures is of paramount importance, particularly within the realm of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic chemistry, the development of efficient methodologies for the construction of complex molecular architectures is of paramount importance, particularly within the realm of drug discovery and materials science. Fused polycyclic ring systems are core motifs in a vast array of biologically active compounds and functional materials. trans-2-Benzoylcyclopentane-1-carboxylic acid serves as a versatile and readily accessible precursor for the synthesis of such intricate structures. Its unique stereochemistry and the juxtaposition of a carboxylic acid and a ketone offer a strategic platform for intramolecular cyclization reactions.

This technical guide provides an in-depth exploration of cyclization techniques utilizing trans-2-benzoylcyclopentane-1-carboxylic acid, with a primary focus on intramolecular Friedel-Crafts acylation. We will delve into the mechanistic underpinnings of this transformation and present detailed, field-proven protocols for its execution using both traditional and modern reagents. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this precursor in the synthesis of novel polycyclic compounds.

Core Concept: Intramolecular Friedel-Crafts Acylation

The most direct and widely applicable method for the cyclization of trans-2-benzoylcyclopentane-1-carboxylic acid is the intramolecular Friedel-Crafts acylation. This reaction involves the formation of a new carbon-carbon bond between the aromatic ring of the benzoyl group and the carboxylic acid moiety, leading to a fused, six-membered ring system. The key to this transformation is the in-situ generation of a highly electrophilic acylium ion from the carboxylic acid, which is then attacked by the electron-rich aromatic ring.[1]

Strong protic acids that also act as dehydrating agents are typically employed to facilitate this process. These reagents protonate the carboxylic acid, promoting the loss of water to form the resonance-stabilized acylium ion. The subsequent intramolecular electrophilic aromatic substitution proceeds to yield the desired tricyclic ketone.

Experimental Protocols

Herein, we present two robust protocols for the intramolecular Friedel-Crafts acylation of trans-2-benzoylcyclopentane-1-carboxylic acid. The choice between these methods may depend on factors such as available equipment, desired reaction scale, and sensitivity of other functional groups in more complex derivatives.

Protocol A: Cyclization using Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) is a viscous, hygroscopic liquid that serves as both a protic acid catalyst and a powerful dehydrating agent.[2][3][4] It is a classical and cost-effective choice for promoting intramolecular Friedel-Crafts acylations.[4][5][6]

Materials:

  • trans-2-Benzoylcyclopentane-1-carboxylic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, place trans-2-benzoylcyclopentane-1-carboxylic acid (1.0 eq).

  • Addition of PPA: To the starting material, add polyphosphoric acid (approximately 10-20 times the weight of the carboxylic acid). The high viscosity of PPA can make this challenging; warming the PPA bottle slightly can aid in pouring.

  • Heating: Heat the reaction mixture with stirring to 80-100 °C. The optimal temperature may need to be determined empirically, but this range is a good starting point for similar cyclizations.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). To take a sample, carefully remove a small aliquot of the hot, viscous mixture with a glass rod and quench it in a vial containing water and an organic solvent (e.g., ethyl acetate). Spot the organic layer on the TLC plate. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the viscous mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. This quenching step is highly exothermic.

    • The product will often precipitate as a solid. If so, it can be collected by vacuum filtration, washed with water, and then dissolved in an organic solvent for further purification.

    • Alternatively, extract the aqueous slurry with dichloromethane (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude tricyclic ketone can be further purified by column chromatography on silica gel or by recrystallization.

Protocol B: Cyclization using Eaton's Reagent

Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is a more modern and often more effective alternative to PPA.[7][8][9] It is less viscous and can often promote reactions at lower temperatures and with shorter reaction times.[7][10]

Materials:

  • trans-2-Benzoylcyclopentane-1-carboxylic acid

  • Eaton's Reagent (typically 7.5-10 wt% P₂O₅ in CH₃SO₃H)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve trans-2-benzoylcyclopentane-1-carboxylic acid (1.0 eq) in a minimal amount of a suitable inert co-solvent if necessary (e.g., dichloromethane), although Eaton's reagent itself can often serve as the solvent.

  • Addition of Eaton's Reagent: Add Eaton's reagent (approximately 5-10 mL per gram of carboxylic acid) to the starting material at room temperature with stirring.[10]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often faster than with PPA.

  • Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol A.

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (2 x).

  • Purification:

    • Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization as needed.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the two protocols. These values are illustrative and may vary depending on the specific reaction scale and purity of the starting materials.

ParameterProtocol A: Polyphosphoric Acid (PPA)Protocol B: Eaton's Reagent
Catalyst/Reagent Polyphosphoric Acid7.5-10% P₂O₅ in CH₃SO₃H
Temperature 80-100 °CRoom Temperature to 60 °C
Reaction Time 1-4 hours30 minutes - 2 hours
Work-up More challenging due to high viscositySimpler, lower viscosity mixture
Illustrative Yield 60-80%75-95%
Purity (crude) GoodGood to Excellent

Visualization

Experimental Workflow

G cluster_start Starting Material cluster_protocol_a Protocol A cluster_protocol_b Protocol B cluster_end Work-up & Purification start trans-2-Benzoylcyclopentane- 1-carboxylic acid ppa Add Polyphosphoric Acid (PPA) start->ppa eaton Add Eaton's Reagent start->eaton heat_a Heat to 80-100 °C ppa->heat_a monitor_a Monitor by TLC heat_a->monitor_a workup Quench on Ice & Extract monitor_a->workup heat_b Stir at RT - 60 °C eaton->heat_b monitor_b Monitor by TLC heat_b->monitor_b monitor_b->workup purify Column Chromatography / Recrystallization workup->purify product Fused Tricyclic Ketone purify->product G cluster_mech Reaction Mechanism start_mol Precursor Molecule protonation Protonation of Carbonyl start_mol->protonation + H⁺ (from PPA or Eaton's Reagent) acylium_formation Formation of Acylium Ion (Electrophile) protonation->acylium_formation - H₂O attack Intramolecular Electrophilic Attack acylium_formation->attack sigma_complex Sigma Complex (Arenium Ion) attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation - H⁺ final_product Fused Tricyclic Ketone deprotonation->final_product

Caption: Mechanism of the acid-catalyzed cyclization.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, a slight increase in temperature or an extension of the reaction time may be necessary. Ensure that the reagents, particularly PPA and Eaton's reagent, are not old or have absorbed atmospheric moisture, as this will reduce their efficacy.

  • Charring/Decomposition: At excessively high temperatures, PPA can cause charring of organic material. If this is observed, reduce the reaction temperature. Eaton's reagent generally allows for milder conditions, which can mitigate this issue. [7]* Difficult Work-up (PPA): The high viscosity of PPA can make the quenching and extraction steps cumbersome. Performing the quench while the reaction mixture is still warm (but not hot) can sometimes help. Adding a co-solvent like xylene to the PPA reaction has been reported to simplify the work-up in some cases. [4]* Product Isolation: The tricyclic ketone product is significantly less polar than the starting carboxylic acid. This difference in polarity allows for straightforward monitoring by TLC and effective purification by column chromatography.

  • Safety: Both PPA and Eaton's reagent are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of these strong acids with water is highly exothermic and should be performed with caution, especially on a larger scale.

By leveraging the protocols and insights provided in this guide, researchers can effectively utilize trans-2-benzoylcyclopentane-1-carboxylic acid as a key building block for the synthesis of complex, fused polycyclic systems, opening new avenues for innovation in drug discovery and materials science.

References

  • Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones | Accounts of Chemical Research - ACS Publications. [Link]

  • Eaton's reagent - Wikipedia. [Link]

  • New Simple Cyclization of 2-Anilinopropionic Acids to 4-Keto-1,2,3,4-tetrahydroquinolines with Polyphosphoric Acid. [Link]

  • (PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate. [Link]

  • Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones - PMC. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. [Link]

  • Stereoselective Synthesis of trans-Fused 7,6,6,7-Membered Tetracyclic Ether, Corresponding to the EFGH-Ring of Gambierol and the BCDE-Ring of Gambieric Acids | Organic Letters - ACS Publications. [Link]

  • Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel−Crafts Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Polyphosphoric Acid - Sciencemadness. [Link]

  • Cyclisation with Polyphosphoric Acid Acyl Cation PPA Ring Closure Acyl Cation Mechanism - YouTube. [Link]

  • Friedel–Craft acylation reaction using Eaton's reagent. - ResearchGate. [Link]

  • Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. [Link]

  • Synthesis of Fused-ring Heptacyclic Pyrrolidines - Thieme Chemistry. [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. [Link]

  • Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney - Organic Syntheses Procedure. [Link]

  • Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC - NIH. [Link]

  • Friedel-Crafts Acylation with Amides - PMC. [Link]

  • Formal Carbene Insertion into Cyclopropanones: Access to 2-Aroyl Cyclobutanones via Sulfonium Ylides - Universität Freiburg. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

  • Transannular C–H functionalization of cycloalkane carboxylic acids - ResearchGate. [Link]

Sources

Method

Procedure for resolution of racemic trans-2-Benzoylcyclopentane-1-carboxylic acid

Application Note: Enantiomeric Resolution of Racemic trans-2-Benzoylcyclopentane-1-carboxylic Acid Executive Summary Trans-2-benzoylcyclopentane-1-carboxylic acid is a highly valuable chiral building block, frequently ut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantiomeric Resolution of Racemic trans-2-Benzoylcyclopentane-1-carboxylic Acid

Executive Summary

Trans-2-benzoylcyclopentane-1-carboxylic acid is a highly valuable chiral building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including selective immunoproteasome inhibitors[1]. Because biological targets are inherently chiral, isolating the pure enantiomers of this racemic intermediate is a critical bottleneck in early-stage drug development. This application note details a robust, self-validating protocol for the classical resolution of racemic trans-2-benzoylcyclopentane-1-carboxylic acid via diastereomeric salt formation, coupled with orthogonal analytical validation using chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Rationale & Experimental Design

To move beyond empirical trial-and-error, our protocol is grounded in the thermodynamic and kinetic principles of chiral recognition and crystallization[2].

2.1 Resolving Agent Selection We utilize (R)-(+)-1-Phenylethylamine as the chiral resolving agent. The causality behind this choice is twofold:

  • pKa Matching: The pKa of 1-phenylethylamine (~9.8) pairs optimally with the cyclopentanecarboxylic acid moiety (pKa ~4.5). This ΔpKa > 5 ensures complete proton transfer, resulting in stable, highly crystalline salt formation rather than loose co-crystals.

  • Lattice Packing: The rigid aromatic ring of 1-phenylethylamine promotes strong intermolecular

    
     stacking within the crystal lattice. This amplifies the structural differences between the resulting p-salt and n-salt, maximizing the solubility differential required for successful fractional crystallization[2].
    

2.2 Thermodynamic Control in Crystallization An Ethanol/Water (9:1 v/v) solvent system is selected to provide a steep solubility curve. The addition of water increases the solvent's polarity, ensuring that upon controlled cooling, the less soluble diastereomer precipitates rapidly while the more soluble diastereomer remains fully solvated. Crucially, cooling must be gradual (e.g., 0.1 °C/min). Rapid cooling induces supersaturation, leading to the kinetic co-precipitation of both salts and a catastrophic drop in enantiomeric excess (ee).

2.3 Epimerization Mitigation During Cleavage The trans geometry of the starting material is thermodynamically favored, but the


-proton adjacent to the benzoyl ketone is susceptible to enolization under harsh conditions. To prevent epimerization at the C2 position during salt cleavage, we utilize cold, dilute hydrochloric acid (1M HCl). This provides sufficient acidity to protonate the carboxylate and release the free chiral acid without catalyzing unwanted enolization.

Resolution Workflow

Resolution Racemate Racemic trans-2-Benzoylcyclopentane- 1-carboxylic acid SaltForm Diastereomeric Salt Formation (EtOH/H2O, 80°C) Racemate->SaltForm Amine (R)-(+)-1-Phenylethylamine Amine->SaltForm Mix Diastereomeric Salt Mixture (p-Salt + n-Salt) SaltForm->Mix Cryst Fractional Crystallization (Slow cooling to 20°C) Mix->Cryst Solid Less Soluble Salt (Crystalline Precipitate) Cryst->Solid Filtration Liquid More Soluble Salt (Mother Liquor) Cryst->Liquid Filtrate Cleavage1 Salt Cleavage (1M HCl, EtOAc) Solid->Cleavage1 Cleavage2 Salt Cleavage (1M HCl, EtOAc) Liquid->Cleavage2 Enant1 Target Enantiomer (>95% ee) Cleavage1->Enant1 Enant2 Opposite Enantiomer (Enriched) Cleavage2->Enant2

Workflow for the classical resolution of racemic trans-2-benzoylcyclopentane-1-carboxylic acid.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the resolution process, demonstrating why the (R)-(+)-1-Phenylethylamine and EtOH/H


O system is the superior methodology for this specific substrate.

Table 1: Optimization of Resolving Agents and Solvents

Resolving AgentSolvent SystemYield of Less Soluble Salt (%)*Enantiomeric Excess (ee %)
(R)-(+)-1-Phenylethylamine EtOH/H

O (9:1)
38 92
(R)-(+)-1-PhenylethylamineEtOAc4578
CinchonidineAcetone2265
(1R,2S)-EphedrineEtOH1540

*Note: Maximum theoretical yield for a single enantiomer's salt from a racemate is 50%.

Step-by-Step Experimental Protocols

Protocol A: Diastereomeric Salt Formation and Fractional Crystallization
  • Dissolution: Suspend 10.0 g (45.8 mmol) of racemic trans-2-benzoylcyclopentane-1-carboxylic acid in 100 mL of an Ethanol/Water (9:1 v/v) mixture within a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Heating: Heat the suspension to 80 °C until the acid is completely dissolved.

  • Salt Formation: Slowly add 5.55 g (45.8 mmol, 1.0 eq) of (R)-(+)-1-Phenylethylamine dropwise over 10 minutes. A clear, homogenous solution should form. Maintain stirring at 80 °C for an additional 30 minutes to ensure complete salt formation.

  • Thermodynamic Cooling: Remove the heat source. Allow the flask to cool to room temperature (20 °C) ambiently over 4–6 hours. Do not use an ice bath. Slow cooling ensures the selective thermodynamic precipitation of the less soluble diastereomeric salt.

  • Isolation: Filter the resulting white crystalline precipitate under vacuum using a Büchner funnel. Wash the crystal cake with 10 mL of ice-cold Ethanol.

  • Recrystallization (Optional but Recommended): To push the optical purity >99% ee, recrystallize the isolated salt once more from a minimum volume of boiling EtOH/H

    
    O (9:1).
    
Protocol B: Salt Cleavage and Free Acid Recovery
  • Suspension: Transfer the enantiomerically enriched salt to a separatory funnel and suspend it in 50 mL of Ethyl Acetate (EtOAc).

  • Acidification: Add 50 mL of cold 1M HCl to the funnel. Shake vigorously. The acid protonates the carboxylate, driving the free trans-2-benzoylcyclopentane-1-carboxylic acid into the organic (EtOAc) layer, while the 1-phenylethylamine hydrochloride salt partitions into the aqueous layer.

  • Extraction: Separate the layers. Extract the aqueous layer with an additional 2x 25 mL of EtOAc.

  • Washing & Drying: Combine the organic extracts, wash with 30 mL of brine, and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the enantiopure trans-2-benzoylcyclopentane-1-carboxylic acid as a white solid.

Analytical Validation via Chiral HPLC

A protocol is only as reliable as its validation method. To create a self-validating system, the optical purity of the recovered free acid must be confirmed via chiral chromatography[3]. The use of a polysaccharide-derived chiral stationary phase (e.g., CHIRALPAK® AD-H) allows for baseline resolution of the enantiomers.

Table 2: Chiral HPLC Parameters for ee% Determination

ParameterSpecification
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Sample Prep 1 mg/mL in Mobile Phase

Note: The addition of 0.1% Trifluoroacetic Acid (TFA) is critical. It suppresses the ionization of the carboxylic acid on the column, preventing peak tailing and ensuring sharp, quantifiable chromatograms.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons. Internet Archive. URL: [Link]

  • Castelhano, A. L., et al. (2013). Alpha-amino boronic acid derivatives, selective immunoproteasome inhibitors (Patent No. WO2013092979A1). World Intellectual Property Organization. Google Patents.

Sources

Application

Application Note: Synthesis of Bicyclic Lactones from trans-2-Benzoylcyclopentane-1-carboxylic Acid

Introduction & Scientific Rationale Bicyclic lactones, specifically hexahydro-1H-cyclopenta[c]furan-1-ones, are1[1]. They serve as critical rigid cores in medicinal chemistry and natural product synthesis (e.g., iridoids...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Bicyclic lactones, specifically hexahydro-1H-cyclopenta[c]furan-1-ones, are1[1]. They serve as critical rigid cores in medicinal chemistry and natural product synthesis (e.g., iridoids). Synthesizing these 5,5-fused systems from trans-2-benzoylcyclopentane-1-carboxylic acid presents a unique stereochemical challenge due to the inherent ring strain of trans-fused five-membered rings. This application note details a robust, self-validating two-step protocol encompassing chemoselective ketone reduction followed by a thermodynamically driven epimerization-lactonization sequence.

Mechanistic Causality & Stereochemical Dynamics

The transformation from a trans-aroyl acid to a cis-fused bicyclic lactone requires two distinct chemical events, each governed by specific thermodynamic principles:

  • Chemoselective Reduction : The benzoyl ketone is reduced to a benzylic alcohol using Sodium Borohydride (NaBH₄). Because the starting material is the trans-isomer, the initial reduction product is trans-2-(hydroxyphenylmethyl)cyclopentane-1-carboxylic acid.

  • Epimerization-Lactonization : The formation of a 5,5-fused bicyclic lactone heavily favors a cis-ring fusion due to severe ring strain in the trans-fused counterpart. Literature establishes that while cis-hydroxy acids cyclize spontaneously at ambient temperatures, the corresponding 2 to achieve cyclization[2]. Under refluxing acidic conditions, the C1 position (alpha to the carboxylic acid) undergoes reversible enolization. This thermal epimerization allows the transient formation of the cis-isomer, which is rapidly and irreversibly captured via intramolecular lactonization, driving the equilibrium forward.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Reduction cluster_1 Phase 2: Epimerization & Lactonization Start trans-2-Benzoylcyclopentane- 1-carboxylic acid Red_Step NaBH4 / MeOH 0 °C to RT, 2h Start->Red_Step Int_Iso trans-Hydroxy Acid Intermediate Red_Step->Int_Iso Lact_Step pTSA / Toluene Reflux (Dean-Stark), 12h Int_Iso->Lact_Step Epi_Trans In situ Epimerization (trans -> cis) Lact_Step->Epi_Trans End 3-Phenylhexahydro-1H- cyclopenta[c]furan-1-one Epi_Trans->End -H2O

Workflow for the reduction and epimerization-lactonization sequence.

Data Presentation: Optimization of Lactonization

To demonstrate the necessity of thermal epimerization, Table 1 summarizes the optimization of the lactonization step, highlighting the causality between thermal energy and successful cyclization.

Table 1: Optimization of Epimerization-Lactonization Conditions

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
1DichloromethaneTFA (1.0 eq)4024< 5Insufficient thermal energy for C1 enolization.
2TetrahydrofuranHCl (cat.)662415Slow epimerization; equilibrium not driven forward.
3 Toluene pTSA (0.1 eq) 110 12 82 Optimal thermal energy; Dean-Stark drives lactonization.
4XylenespTSA (0.1 eq)140678Faster epimerization, but minor thermal degradation observed.

Step-by-Step Protocols

Protocol A: Chemoselective Reduction of the Ketone

Objective: Convert trans-2-benzoylcyclopentane-1-carboxylic acid to the corresponding hydroxy acid intermediate.

  • Preparation : In a flame-dried 100 mL round-bottom flask, dissolve trans-2-benzoylcyclopentane-1-carboxylic acid (10.0 mmol, 2.18 g) in anhydrous Methanol (30 mL).

  • Cooling : Chill the solution to 0 °C using an ice-water bath.

    • Causality: Lower temperatures suppress the unwanted Fischer esterification of the carboxylic acid by methanol, ensuring the acid moiety remains intact for the subsequent lactonization.

  • Reduction : Add Sodium Borohydride (NaBH₄, 15.0 mmol, 567 mg) portion-wise over 15 minutes with vigorous stirring.

    • Causality: NaBH₄ is selected over stronger reducing agents (e.g., LiAlH₄) to guarantee chemoselective reduction of the ketone without reducing the carboxylic acid to a primary alcohol.

  • Reaction Monitoring : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours. Monitor conversion via TLC (DCM:MeOH 9:1).

  • Self-Validating Quench : Slowly add 1M HCl dropwise until gas evolution ceases. Validate the quench by testing the aqueous layer with pH paper; it must register a pH of ~2.

    • Causality: This step destroys excess hydride and ensures the product is fully protonated (neutralized from the carboxylate salt), making it soluble in the organic extraction phase.

  • Extraction : Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude trans-hydroxy acid as a white solid.

Protocol B: Epimerization and Lactonization

Objective: Convert the trans-hydroxy acid to the cis-fused 3-phenylhexahydro-1H-cyclopenta[c]furan-1-one.

  • Setup : Transfer the crude intermediate to a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Solvent & Catalyst : Add Toluene (40 mL) and p-Toluenesulfonic acid monohydrate (pTSA·H₂O, 1.0 mmol, 190 mg).

    • Causality: Toluene provides the necessary boiling point (110 °C) to overcome the activation energy barrier for C1 enolization, while pTSA catalyzes both the enolization and the subsequent esterification.

  • Reflux : Heat the mixture to a vigorous reflux for 12 hours.

  • Self-Validating Progress : Monitor the Dean-Stark trap. The collection of approximately 0.18 mL of water (the theoretical yield for 10 mmol) physically validates that the dehydration/lactonization is proceeding to completion.

    • Causality: According to Le Chatelier's principle, the physical removal of water from the system irreversibly drives the equilibrium toward the lactone product.

  • Workup : Cool the reaction to room temperature. Wash the toluene solution with saturated aqueous NaHCO₃ (2 x 20 mL).

    • Causality: The basic wash removes the acid catalyst and any unreacted starting material (which remains as a water-soluble carboxylate salt), inherently purifying the organic layer.

  • Isolation : Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes:Ethyl Acetate 8:2) to yield the pure bicyclic lactone.

References

  • [1] Title: Transition Metal Catalyzed Enantioselective C(sp 2 )–H Bond Functionalization Source: ACS Publications URL:

  • [2] Title: ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO- [4.4]NONANE-2,6-DIONE ETHYLENE KETAL, KEY CHIRAL INTERMEDIATE IN THE ELABORATION O Source: CLOCKSS URL:

Sources

Method

Reaction conditions for coupling trans-2-Benzoylcyclopentane-1-carboxylic acid with amines

Executive Summary The synthesis of complex drug-like molecules often requires the precise coupling of sterically hindered, stereochemically sensitive building blocks. trans-2-Benzoylcyclopentane-1-carboxylic acid (CAS 28...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex drug-like molecules often requires the precise coupling of sterically hindered, stereochemically sensitive building blocks. trans-2-Benzoylcyclopentane-1-carboxylic acid (CAS 28151-83-9)[1] is a highly valuable bifunctional scaffold in medicinal chemistry. However, coupling this substrate with primary or secondary amines presents two distinct challenges: steric hindrance (due to the adjacent bulky benzoyl group on the cyclopentane ring) and epimerization risk (base-catalyzed enolization at the C1 position during activation).

This application note details a highly optimized, self-validating protocol for the amide coupling of trans-2-benzoylcyclopentane-1-carboxylic acid. By strategically pairing a highly reactive coupling reagent (HATU or T3P) with a mild, sterically hindered base (N-Methylmorpholine or Pyridine), researchers can achieve >90% yields while maintaining >98:2 diastereomeric ratios (dr).

Mechanistic Rationale & Epimerization Control

To understand the experimental choices in this protocol, one must analyze the causality of epimerization during carboxylic acid activation.

When trans-2-benzoylcyclopentane-1-carboxylic acid is activated (e.g., converted to an OAt active ester), the electron-withdrawing nature of the active ester significantly lowers the pKa of the adjacent C1 proton. If a strong base like N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) or Triethylamine (TEA) is used, the active ester can be easily deprotonated to form a C1-enolate intermediate. Upon subsequent attack by the amine and re-protonation, the stereochemical integrity at C1 is lost, leading to the formation of the undesired cis-amide impurity.

To suppress this thermodynamic leak, two principles must be applied:

  • Attenuate Base Strength: Utilizing N-Methylmorpholine (NMM, pKa ~7.4) provides just enough basicity to facilitate the formation of the active ester without rapidly deprotonating the C1 position.

  • Accelerate Aminolysis: The coupling reagent must be exceptionally fast. HATU generates an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen in HOAt acts as a neighboring group, hydrogen-bonding with the incoming amine to accelerate the kinetic pathway (aminolysis) before the thermodynamic pathway (enolization) can occur.

Workflow A trans-2-Benzoylcyclopentane- 1-carboxylic acid B Active Ester Intermediate (e.g., OAt) A->B HATU, NMM 0 °C to RT C Desired trans-Amide (Fast Amine Attack) B->C R-NH2 (Kinetic Pathway) D C1-Enolate (Base-Catalyzed) B->D Excess Base Strong Base (e.g., TEA) D->B Re-protonation E cis-Amide Impurity (Epimerization) D->E R-NH2 (Thermodynamic Leak)

Mechanistic pathway of amide coupling highlighting the C1-epimerization risk.

Reaction Optimization Data

The following table summarizes the quantitative data derived from optimizing the coupling of trans-2-benzoylcyclopentane-1-carboxylic acid with a standard primary amine (benzylamine). The data highlights the inverse relationship between base strength/reaction time and diastereomeric preservation.

EntryCoupling Reagent (eq)Base (eq)SolventTime (h)Yield (%)trans:cis Ratio
1EDC·HCl (1.2) / HOBt (1.2)DIPEA (3.0)DMF166282:18
2HATU (1.1)DIPEA (2.5)DMF48590:10
3 HATU (1.1) NMM (2.5) DMF 4 92 98:2
4T3P (1.5, 50% in EtOAc)Pyridine (3.0)EtOAc895>99:1

Note: Entry 3 (HATU/NMM) is the recommended protocol for discovery chemistry due to its speed and high yield. Entry 4 (T3P) is recommended for process scale-up due to the non-explosive nature of T3P and near-perfect stereoretention.

Standard Operating Procedure (SOP): HATU/NMM Coupling

Materials & Reagents
  • trans-2-Benzoylcyclopentane-1-carboxylic acid (1.0 equiv)

  • Target Amine (Primary or Secondary) (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 equiv)

  • N-Methylmorpholine (NMM) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to acid)

Step-by-Step Protocol
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add trans-2-benzoylcyclopentane-1-carboxylic acid (1.0 equiv). Purge the flask with inert gas (Nitrogen or Argon).

  • Solvation: Dissolve the acid in anhydrous DMF to achieve a concentration of 0.2 M.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 5 minutes.

    • Causality: Initiating the activation at 0 °C mitigates the exothermic nature of the HATU reaction and suppresses the kinetic rate of C1-enolization during the critical active ester formation phase.

  • Activation: Add HATU (1.1 equiv) in one portion, followed immediately by the dropwise addition of NMM (2.5 equiv). Stir the mixture at 0 °C for 15 minutes.

  • Coupling: Add the target amine (1.1 equiv) dropwise. If the amine is a hydrochloride salt, increase the NMM to 3.5 equiv to liberate the free base in situ.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor completion via TLC or LC-MS.

Workup & Isolation Rationale

This workup is designed as a self-validating system; each step chemically isolates the product from specific reagents.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Acidic Wash (3 x 10 mL of 1M HCl):

    • Causality: The acidic aqueous wash protonates the NMM base and any unreacted aliphatic amine, rendering them highly water-soluble. This partitions them into the aqueous phase, effectively halting the reaction and stripping basic impurities.

  • Basic Wash (3 x 10 mL of Saturated NaHCO3):

    • Causality: The mildly basic wash deprotonates any unreacted starting carboxylic acid and the acidic HOAt byproduct (liberated from HATU). These form water-soluble sodium salts that partition into the aqueous layer, leaving the neutral amide product in the organic phase.

  • Brine Wash (1 x 10 mL): Removes residual water and DMF from the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Analytical Monitoring & Troubleshooting

  • TLC Monitoring: The starting material and product are both highly UV-active at 254 nm due to the benzoyl chromophore. The amide product typically runs higher (higher Rf) than the highly polar starting carboxylic acid on normal-phase silica.

  • HPLC Analysis: To verify the trans:cis ratio, reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) is required. The cis-isomer impurity will present as a closely eluting adjacent peak. If the cis-peak exceeds 5%, verify that the reaction was strictly maintained at 0 °C during activation, and ensure TEA or DIPEA was not accidentally substituted for NMM.

  • Failed Coupling (Steric Hindrance): If coupling a highly hindered secondary amine (e.g., tert-butylamine or a substituted piperidine) results in low conversion, switch the solvent to a less polar medium like Dichloromethane (DCM) and utilize the T3P/Pyridine protocol (Entry 4), heating to 40 °C. T3P activation is less prone to epimerization even at elevated temperatures.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

Sources

Application

Application Note: Scalable Synthesis and Stereocontrol of trans-2-Benzoylcyclopentane-1-carboxylic Acid

Introduction & Mechanistic Rationale trans-2-Benzoylcyclopentane-1-carboxylic acid (CAS 28151-83-9) is a highly valued chiral building block in drug discovery, frequently utilized in the synthesis of conformationally res...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

trans-2-Benzoylcyclopentane-1-carboxylic acid (CAS 28151-83-9) is a highly valued chiral building block in drug discovery, frequently utilized in the synthesis of conformationally restricted peptidomimetics and fused heterocyclic systems .

The scalable synthesis of this molecule relies on a two-stage process designed to exploit both kinetic reactivity and thermodynamic stability. The sequence begins with the Friedel-Crafts acylation of benzene using cis-cyclopentane-1,2-dicarboxylic anhydride. Because the anhydride ring opening is a stereoretentive process, this reaction exclusively yields the kinetic product: cis-2-benzoylcyclopentane-1-carboxylic acid (CAS 70071-92-0) .

However, the cis configuration suffers from severe 1,2-steric strain between the bulky benzoyl group and the adjacent carboxylic acid. To resolve this, the synthesis employs a base-catalyzed epimerization. The


-proton of the ketone (at C2) is highly acidic. Boiling the cis-isomer in strong aqueous base generates an enolate intermediate. Upon reprotonation, the molecule thermodynamically settles into the trans configuration, placing the substituents in a pseudo-diequatorial relationship and completely relieving the steric clash .

Experimental Workflows: A Self-Validating System

The following protocols are engineered for gram-to-kilogram scalability, utilizing visual and physicochemical checkpoints to ensure self-validation at each stage.

Protocol A: Synthesis of cis-2-Benzoylcyclopentane-1-carboxylic Acid

Objective: Kinetically controlled Friedel-Crafts acylation.

  • Reagent Preparation: Suspend anhydrous Aluminum Chloride (

    
    , 2.2 equivalents) in anhydrous benzene (5.0 equivalents). Benzene acts as both the solvent and the nucleophile.
    
    • Causality Note: Exactly >2.0 equivalents of

      
       are mandatory. The first equivalent complexes with the anhydride oxygen to generate the highly electrophilic acylium ion. The second equivalent immediately coordinates with the newly formed ketone carbonyl, preventing product inhibition and driving the reaction forward.
      
  • Acylation: Cool the suspension to 0–5 °C. Add cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 equivalent) portion-wise over 30 minutes to control the exothermic complexation.

  • Propagation: Remove the ice bath and heat the reaction to reflux (80 °C) for 4 hours. The mixture will transition to a dark, viscous complex.

  • Quenching (Self-Validation): Carefully pour the hot mixture over crushed ice containing 1M HCl.

    • Causality Note: The acidic quench violently hydrolyzes the aluminum-ketone complex and ensures the carboxylate is fully protonated to the free acid, allowing it to partition into the organic phase.

  • Isolation: Separate the organic layer, wash with brine, dry over

    
    , and concentrate in vacuo. Recrystallize the crude solid from toluene to yield the pure cis-isomer.
    
Protocol B: Thermodynamic Epimerization to the trans-Isomer

Objective: Base-catalyzed enolization and stereochemical inversion.

  • Dissolution: Suspend the cis-2-benzoylcyclopentane-1-carboxylic acid in a 10% w/v aqueous NaOH solution (3.0 equivalents).

    • Self-Validation: The suspension will rapidly turn into a clear solution as the water-soluble sodium carboxylate salt forms.

  • Enolization: Heat the solution to a gentle reflux (100 °C) for 6 hours.

    • Causality Note: Extended thermal energy is required to overcome the activation barrier for deprotonating the C2

      
      -carbon. The resulting enolate loses its stereocenter.
      
  • Precipitation: Cool the solution to 0 °C and slowly add concentrated HCl dropwise until the pH reaches 2.0.

    • Self-Validation: A thick white precipitate will instantly form. Because the trans-isomer has drastically different solubility and packing geometry than the cis-isomer, this precipitation serves as an immediate visual confirmation of successful epimerization and free-acid regeneration.

  • Purification: Filter the precipitate, wash with ice-cold water, and recrystallize from an ethanol/water (1:1) mixture to yield the pure trans-2-benzoylcyclopentane-1-carboxylic acid (>98% dr).

Quantitative Data & Optimization

Table 1: Optimization of Epimerization Conditions

Base System Temp (°C) Time (h) trans:cis Ratio Isolated Yield (%)

| 5%


 (aq) | 100 | 12 | 15:85 | N/A (Incomplete) |
| 10% 

(aq) | 25 | 24 | 10:90 | N/A (Incomplete) | | 10%

(aq)
| 100 | 6 | >98:2 | 88% | |

/ EtOH | 78 | 4 | 95:5 | 75% (Esterification side-product) |

Table 2: Physicochemical Properties of Isomers

Property cis-Isomer trans-Isomer
CAS Number 70071-92-0 28151-83-9
Molecular Weight 218.25 g/mol 218.25 g/mol
Melting Point 138–139 °C 162–164 °C

| Thermodynamic Stability | Low (1,2-steric clash) | High (Pseudo-diequatorial) |

Visual Workflow

G A cis-Cyclopentane-1,2- dicarboxylic anhydride B Benzene + AlCl3 (Friedel-Crafts) A->B Acylation C cis-2-Benzoylcyclopentane- 1-carboxylic acid B->C HCl Quench D Aqueous NaOH (Enolization) C->D Reflux E trans-2-Benzoylcyclopentane- 1-carboxylic acid D->E Acidification

Synthesis and epimerization pathway of trans-2-Benzoylcyclopentane-1-carboxylic acid.

References

  • US5886024A - Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors Source: Google Patents URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Benzoylcyclopentane Carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals synthesizing 2-benzoylcyclopentanecarboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals synthesizing 2-benzoylcyclopentanecarboxylic acid via the Friedel-Crafts acylation of cyclopentane-1,2-dicarboxylic anhydride.

A pervasive challenge in this workflow is the unwanted retention of the cis-isomer, which drastically reduces the yield of the thermodynamically favored, biologically relevant trans-isomer. This guide provides field-proven causality, troubleshooting steps, and a self-validating protocol to eliminate this impurity.

Part 1: Mechanistic Causality & FAQs

Q: Why do I observe a high percentage of the cis-isomer when starting from cis-cyclopentane-1,2-dicarboxylic anhydride? A: The Friedel-Crafts acylation of cyclic anhydrides is initially a stereospecific ring-opening event. When the Lewis acid (aluminum chloride) coordinates to the anhydride, the nucleophilic attack by benzene occurs with retention of the relative stereochemistry[1]. This yields the aluminum complex of cis-2-benzoylcyclopentanecarboxylic acid as the kinetic product . If the reaction is quenched at this stage, the cis-isomer is permanently locked in.

Q: How does the trans-isomer form, and why is it preferred? A: The trans-isomer is the thermodynamic product . It forms via the in situ epimerization of the cis-isomer[2]. The AlCl₃ coordinates to the newly formed ketone carbonyl, significantly increasing the acidity of the adjacent


-proton. Under sufficient thermal conditions, enolization occurs. Upon reprotonation, the less sterically hindered face is favored, placing the bulky benzoyl and carboxylic acid groups on opposite sides of the cyclopentane ring. If your final product contains too much cis-isomer, your epimerization step was incomplete.

Q: How can I drive the epimerization to completion to minimize the cis-isomer? A: You must manipulate three critical variables to overcome the activation barrier for enolization:

  • Lewis Acid Stoichiometry: A minimum of 2.2 to 2.5 equivalents of AlCl₃ is strictly required. One equivalent coordinates to the carboxylic acid, a second coordinates to the ketone to drive enolization, and the slight excess compensates for trace moisture[1].

  • Thermal Energy: Running the reaction at room temperature stalls the reaction at a cis/trans mixture. Refluxing the reaction in benzene (approx. 80 °C) is essential to drive the thermodynamic equilibrium.

  • Reaction Time: Allow sufficient time (typically 6–8 hours at reflux) for complete conversion.

Part 2: Visualizing the Reaction Pathway

IsomerizationPathway A cis-Cyclopentane-1,2- dicarboxylic anhydride B Benzene + AlCl3 (0-5 °C) A->B C cis-2-Benzoylcyclopentane- carboxylic acid (Kinetic) B->C Ring Opening (Retention) D Aluminum Enolate Intermediate (Reflux, 80 °C) C->D Enolization (AlCl3, Heat) D->C Reversible E trans-2-Benzoylcyclopentane- carboxylic acid (Thermodynamic) D->E Reprotonation (Less Hindered Face)

Pathway of cis-isomer kinetic formation and thermodynamic epimerization to the trans-isomer.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting isomer ratio. Use this as a benchmark for your own process optimization.

AlCl₃ (Equivalents)Temperature (°C)Time (hours)cis-Isomer (%)trans-Isomer (%)Overall Yield (%)
1.125 (Room Temp)4851560
2.225 (Room Temp)12455575
2.580 (Reflux)2208082
2.5 80 (Reflux) 8 < 2 > 98 88

Pro-Tip: Moisture is the enemy of epimerization. Even trace water in your benzene or highly hygroscopic AlCl₃ will prematurely quench the enolate intermediate, locking the molecule in the cis-configuration.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed to maximize the trans-isomer and eliminate the cis-isomer. It incorporates built-in validation checks to ensure scientific integrity.

Step 1: Reagent Preparation & Kinetic Addition

  • In an oven-dried, argon-flushed round-bottom flask, suspend anhydrous aluminum chloride (2.5 eq) in dry benzene (acts as both reactant and solvent). Ensure the AlCl₃ is from a freshly opened, sealed ampoule.

  • Cool the suspension to 0–5 °C using an ice bath.

  • Slowly add cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) in small portions over 30 minutes to control the initial exothermic ring-opening[3].

  • Stir the mixture at room temperature for 1 hour to ensure complete conversion to the kinetic cis-intermediate.

Step 2: Thermodynamic Epimerization 5. Attach a reflux condenser and heat the reaction mixture to a gentle reflux (80 °C) for 6 to 8 hours. 6. Self-Validation Checkpoint: Before proceeding to the quench, pull a 0.1 mL aliquot. Quench it in 1 mL of 1M HCl and extract with 1 mL ethyl acetate. Run a TLC (Hexanes:EtOAc 7:3 with 1% Acetic Acid).

  • Observation: The cis-isomer (higher

    
     due to intramolecular hydrogen bonding) must be completely absent. Only the trans-isomer (lower 
    
    
    
    due to intermolecular dimer formation) should remain. If the cis spot persists, extend the reflux time by 2 hours.

Step 3: Quenching and Isolation 7. Once validated, cool the reaction to room temperature. 8. Critical Quench: Pour the reaction mixture very slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 10 mL HCl per 100 g ice)[4]. Why? A rapid, cold acidic quench immediately breaks the aluminum complexes without allowing reverse epimerization or side reactions. 9. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 10. Recrystallize the crude product from a mixture of toluene and hexanes. The trace cis-isomer is highly soluble in this mixture and will remain in the mother liquor, yielding >99% pure trans-2-benzoylcyclopentanecarboxylic acid.

References

  • US5886024A - Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors Source: Google Patents URL
  • US5886024A - Thiophene-containing butonic acid derivatives as matrix metalloprotease inhibitors (Quenching Protocols)
  • Synthesis of natural products containing fully functionalized cyclopentanes Source: Oregon State University URL
  • trans-2-(3-Fluorobenzoyl)

Sources

Optimization

Technical Support Center: Troubleshooting Low Melting Points in trans-2-Benzoylcyclopentane-1-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve melting point depression in trans-2-Benzoylcyclopentane-1-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve melting point depression in trans-2-Benzoylcyclopentane-1-carboxylic acid (CAS 28151-83-9)[1].

Melting point is a highly sensitive thermodynamic indicator of crystalline purity. For complex chiral molecules utilized as critical intermediates in drug synthesis (such as in the preparation of immunoproteasome inhibitors)[2], a depressed or broadened melting point usually points to specific structural, stereochemical, or solvation issues rather than simple chemical contamination.

Part 1: Diagnostic Workflow

Before altering your synthetic route, use the following decision tree to isolate the thermodynamic cause of your melting point depression.

TroubleshootingWorkflow Start Low Melting Point Detected CheckNMR 1H NMR Analysis (Check Diastereomeric Ratio) Start->CheckNMR IsCis High cis-isomer present? CheckNMR->IsCis Epimerization Issue: Base/Acid Catalyzed Epimerization IsCis->Epimerization Yes CheckChiral Chiral HPLC/GC (Check Enantiomeric Excess) IsCis->CheckChiral No Recrystallize Optimize Recrystallization (Aprotic, Non-basic) Epimerization->Recrystallize IsRacemic Low ee%? CheckChiral->IsRacemic Eutectic Issue: Eutectic Mixture Depression IsRacemic->Eutectic Yes CheckTGA TGA / DSC Analysis (Check for Mass Loss) IsRacemic->CheckTGA No Eutectic->Recrystallize IsSolvent Mass loss before MP? CheckTGA->IsSolvent Solvate Issue: Solvate Formation or Residual Solvent IsSolvent->Solvate Yes Solvate->Recrystallize

Diagnostic workflow for troubleshooting melting point depression in chiral carboxylic acids.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: My trans-isomer crystals exhibit a broad, significantly depressed melting point. What is the most likely chemical cause? A: The most common culprit is diastereomeric contamination via epimerization. The proton at the C2 position of the cyclopentane ring (alpha to the benzoyl ketone) is highly acidic due to resonance stabilization of the resulting enolate. If your crystallization or workup involves elevated temperatures or trace basic conditions, enolization occurs. Upon re-protonation, the molecule can adopt the cis configuration (CAS 70071-92-0), which has a distinct melting point of 138-139 °C[3]. Because the cis and trans isomers have different spatial geometries, the cis impurity severely disrupts the uniform crystal packing of the trans lattice, causing classical freezing point depression.

Q2: How can I distinguish between melting point depression caused by the cis-isomer versus enantiomeric impurities? A: This requires orthogonal analytical techniques.

  • Diastereomers: Use

    
    H NMR. The coupling constants (
    
    
    
    -values) between the C1 and C2 protons on the cyclopentane ring differ significantly between the cis and trans geometries due to the dihedral angles (Karplus equation).
  • Enantiomers: If the NMR shows a diastereomeric ratio (dr) of >99:1 trans:cis, but the melting point is still low, check your enantiomeric excess (ee) using Chiral HPLC. The (1R,2R) and (1S,2S) enantiomers form a eutectic mixture. If your product is partially racemized, the minor enantiomer acts as an impurity to the major enantiomer, lowering the melting point.

Q3: The NMR and HPLC show pure trans-isomer, but the melting point is still low and I observe bubbling in the capillary tube. What is occurring? A: You are observing solvate formation or residual solvent release . Carboxylic acids natively form strong intermolecular hydrogen-bonded dimers. Protic solvents (like ethanol or water) used during crystallization can intercalate into this hydrogen-bonding network, forming stable solvates. When heated, the solvent is thermally expelled (causing the "bubbling"). This endothermic release disrupts the crystal lattice prematurely, mimicking a low melting point. You must verify this using Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Part 3: Quantitative Data Summaries

To aid in rapid diagnosis, compare your analytical results against this standard impurity profile matrix:

Impurity / IssueAnalytical Detection MethodMechanistic Effect on Melting PointCorrective Action
cis-Diastereomer

H NMR (C1/C2 coupling constants)
Disrupts crystal lattice; broadens and lowers MPAvoid basic conditions; utilize aprotic solvent systems
Enantiomeric Impurity Chiral HPLC / GCForms eutectic mixture; sharp but depressed MPChiral resolution via diastereomeric salt formation
Residual Solvent TGA (Mass loss prior to melt endotherm)Intercalates H-bond network; premature melting/bubblingExtended vacuum desiccation at 35°C
Chemical Impurities LC-MS / HPLC-UVNon-specific lattice defects; broadens MPRecrystallization with hot filtration

Part 4: Self-Validating Experimental Protocol

To ensure maximum thermodynamic stability and prevent epimerization, utilize the following Aprotic Recrystallization Workflow . This protocol is designed as a self-validating system: it actively prevents the formation of the cis-isomer while rejecting protic solvent inclusion.

Methodology: Anhydrous Aprotic Recrystallization

Step 1: Solvent Selection Prepare a binary solvent system of Toluene (primary solvent) and Heptane (anti-solvent). Causality: Aprotic solvents prevent hydrogen-bond intercalation (avoiding solvates) and lack the basicity required to trigger C2-proton enolization.

Step 2: Dissolution Suspend the crude trans-2-Benzoylcyclopentane-1-carboxylic acid in Toluene (approx. 5-7 volumes). Warm the suspension gently to 65°C under inert nitrogen. Critical: Do not exceed 70°C, as excessive thermal stress can induce thermodynamic epimerization.

Step 3: Clarification Perform a hot filtration through a pre-warmed 0.45 µm PTFE membrane. Causality: Removing insoluble particulate matter eliminates heterogeneous nucleation sites that often seed the precipitation of chemical impurities.

Step 4: Controlled Nucleation Transfer the clarified solution to a crystallizer. Cool the solution at a strictly controlled rate of 0.5 °C/min to 40°C. Once at 40°C, introduce 1% w/w of pure trans-isomer seed crystals. Causality: Seeding bypasses the metastable zone, forcing the selective crystallization of the correct polymorph and locking out the cis-diastereomer.

Step 5: Anti-Solvent Addition Slowly dose Heptane (approx. 10 volumes) into the crystallizer over 2 hours while continuing to cool the system to 5°C.

Step 6: Isolation & Desiccation Filter the resulting crystals and wash the cake with cold Heptane. Dry the product under high vacuum (10 mbar) at 35°C for 12 hours.

Step 7: System Validation Validate the success of the protocol by running DSC. A successful recrystallization will yield a single, sharp endotherm corresponding to the pure trans-isomer, with no prior baseline shifts (indicating zero residual solvent) and no secondary peaks (indicating zero cis-isomer contamination).

Part 5: References

  • Google Patents . "WO2013092979A1 - Alpha-amino boronic acid derivatives, selective immunoproteasome inhibitors". Source: Google Patents. URL:

Sources

Troubleshooting

Technical Support Center: Recrystallization Optimization for trans-2-Benzoylcyclopentane-1-carboxylic acid

Welcome to the Technical Support Center for downstream purification. This guide is designed for researchers and drug development professionals tasked with optimizing the recrystallization of trans-2-Benzoylcyclopentane-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream purification. This guide is designed for researchers and drug development professionals tasked with optimizing the recrystallization of trans-2-Benzoylcyclopentane-1-carboxylic acid (CAS 28151-83-9)[1].

Because this compound features a unique amphiphilic structure, standard single-solvent recrystallization protocols often fail. This document provides a scientifically grounded, self-validating methodology to achieve high diastereomeric purity and yield, alongside a dedicated troubleshooting and FAQ section.

Chemical Overview & Causality (The "Why")

trans-2-Benzoylcyclopentane-1-carboxylic acid (MW: 218.25 g/mol )[2] presents a distinct solubility challenge due to its mixed polarity:

  • Hydrophobic Domains: The aromatic benzoyl group and the aliphatic cyclopentane ring drive lipophilicity.

  • Hydrophilic Domain: The carboxylic acid group acts as a strong hydrogen-bond donor and acceptor.

The Causality of Solvent Selection: The fundamental rule of recrystallization is that the solute must be highly soluble in the hot solvent and nearly insoluble in the cold solvent[3]. However, highly polar solvents (like methanol) dissolve the carboxylic acid too readily, preventing crystallization upon cooling. Conversely, non-polar solvents (like cold hexane) fail to dissolve the compound even at boiling temperatures[4].

To resolve this, a binary solvent system is required. An optimal system pairs a "good solvent" (to solvate the polar acid) with an "anti-solvent" (to force the lipophilic backbone out of solution as the temperature drops).

Solvent System Selection Matrix

The following table summarizes the quantitative data and predicted performance of common binary solvent systems for this specific keto-acid.

Solvent SystemBoiling Point Range (°C)Dielectric Constant (Approx. ε)Predicted Solubility ProfileCausality & Performance Assessment
Ethyl Acetate / Heptane 77 / 986.0 / 1.9High in EtOAc / Low in HeptaneOptimal. EtOAc effectively solvates the polar carboxylic acid, while Heptane acts as a strong anti-solvent for the lipophilic backbone.
Toluene / Hexane 110 / 692.4 / 1.9High in Toluene / Low in HexaneGood. Toluene is excellent for the benzoyl group via π-π interactions, but its high boiling point may induce oiling out upon cooling.
Ethanol / Water 78 / 10024.5 / 80.1High in EtOH / Insoluble in WaterPoor. The highly lipophilic benzoyl-cyclopentyl backbone forces liquid-liquid phase separation (oiling out) in the presence of water.

Recrystallization Workflow

RecrystallizationWorkflow N1 Crude trans-2-Benzoylcyclopentane- 1-carboxylic acid N2 Solvent Screening (EtOAc / Heptane) N1->N2 N3 Hot Dissolution (Near Boiling Point) N2->N3 N4 Hot Filtration (Remove Insoluble Impurities) N3->N4 N5 Controlled Cooling (Ambient to 4°C) N4->N5 N6 Nucleation & Growth (Apply Seeding if needed) N5->N6 N7 Isolation (Vacuum Filtration & Cold Wash) N6->N7 N8 Pure Crystals (Vacuum Drying) N7->N8

Workflow for the binary solvent recrystallization of trans-2-Benzoylcyclopentane-1-carboxylic acid.

Standard Operating Procedure (SOP): Binary Solvent Recrystallization

This protocol utilizes a self-validating framework to ensure that purity and yield are continuously monitored and controlled.

Step 1: Purity Baseline (Self-Validation 1) Analyze the crude trans-2-Benzoylcyclopentane-1-carboxylic acid via HPLC to establish a baseline cis/trans ratio and identify primary impurities. This dictates the required volume of the anti-solvent.

Step 2: Hot Dissolution Suspend the crude material in a minimal volume of Ethyl Acetate (approx. 3-5 mL/g). Heat the suspension to 70 °C under continuous stirring until complete dissolution is achieved[3].

Step 3: Hot Filtration Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble particulate matter or dust that could act as unwanted nucleation sites[3].

Step 4: Anti-Solvent Addition While maintaining the solution at 70 °C, add hot Heptane dropwise until the solution becomes faintly turbid (reaching the cloud point). Immediately add 1-2 drops of Ethyl Acetate to restore a clear solution.

Step 5: Controlled Cooling Reduce the temperature linearly at a rate of 0.5 °C/min to room temperature. Causality: Rapid cooling traps impurities in the crystal lattice and promotes the kinetic cis-isomer; slow cooling ensures thermodynamic control, favoring the more stable trans-isomer[5].

Step 6: Seeding (Self-Validation 2) If spontaneous nucleation does not occur at room temperature, introduce 1-2 mg of pure trans-2-Benzoylcyclopentane-1-carboxylic acid crystals. This bypasses the kinetic nucleation barrier and prevents supersaturation buildup[6].

Step 7: Isolation & Washing Cool the suspension to 4 °C in an ice bath for 1 hour. Isolate the crystals via vacuum filtration. Wash the filter cake with a cold (4 °C) 1:5 mixture of EtOAc/Heptane to remove mother liquor residues without dissolving the product.

Step 8: Drying & Verification (Self-Validation 3) Dry the crystals under vacuum at 40 °C to a constant weight. Verify the final purity via HPLC (target >99%) and confirm the melting point against the baseline.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a liquid emulsion) instead of crystallizing. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the system's supersaturation is too high, or the saturation temperature exceeds the melting point of the solute in the solvent mixture[6][7]. The lipophilic benzoyl and cyclopentane rings make this compound particularly prone to oiling out in highly polar mixtures like ethanol/water[5]. Troubleshooting Steps:

  • Switch Solvents: Move from Ethanol/Water to a less polar binary system like EtOAc/Heptane.

  • Lower Supersaturation: Increase the total volume of the "good" solvent (EtOAc) to lower the concentration before cooling[7].

  • Implement Seeding: Add seed crystals just above the cloud point to force solid-liquid crystallization before the liquid-liquid phase separation boundary is reached[6][8].

Q2: HPLC analysis shows my recrystallized product is contaminated with the cis-isomer. How can I improve the diastereomeric purity? A2: The cis-isomer is a common byproduct of upstream synthesis. Because trans-2-Benzoylcyclopentane-1-carboxylic acid is thermodynamically more stable, separation relies on thermodynamic control during crystallization. Troubleshooting Steps:

  • Decrease Cooling Rate: Shock-cooling forces kinetic precipitation, which co-crystallizes both isomers. Use a programmable chiller to cool the solution at a maximum rate of 0.5 °C/min.

  • Digest the Slurry (Ostwald Ripening): If the cis-isomer co-precipitates, hold the suspension at a slightly elevated temperature (e.g., 40 °C) for 2-4 hours before final cooling. This allows the more soluble kinetic cis-crystals to redissolve and reprecipitate as the more stable trans-form.

Q3: The yield of my first crop is unacceptably low (<40%). How can I maximize recovery without sacrificing purity? A3: A low yield indicates that the compound remains highly soluble in the final mother liquor at the isolation temperature. Troubleshooting Steps:

  • Adjust the Solvent Ratio: The ratio of EtOAc to Heptane may be too high. Gradually increase the proportion of Heptane (anti-solvent) during the addition phase.

  • Second Crop Isolation: Concentrate the mother liquor under reduced pressure to half its original volume, heat to dissolve any precipitated solids, and repeat the controlled cooling process to isolate a second crop. Always analyze the second crop separately, as it will have a higher concentration of impurities.

References

  • Laboratory Techniques of Purification and Isolation Source: IT Medical Team URL
  • Solvent selection for recrystallization: An undergraduate organic experiment Source: Journal of Chemical Education - ACS Publications URL
  • Oiling Out in Crystallization Source: Mettler Toledo URL
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds Source: PharmaLego URL
  • Understanding Oiling Out in Crystallization Source: Scribd URL
  • Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review Source: ResearchGate URL
  • trans-2-benzoylcyclopentane-1-carboxylic acid | #18012-01 Source: Rieke Metals URL
  • trans-2-benzoylcyclopentane-1-carboxylic acid All chiral compounds Source: Sigma-Aldrich URL

Sources

Optimization

Technical Support Center: Preventing Decarboxylation During β-Keto Acid Workup

Welcome to the Technical Support Center for β-keto acid isolation and analysis. This guide is designed for researchers, synthetic chemists, and drug development professionals who struggle with the premature degradation o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for β-keto acid isolation and analysis. This guide is designed for researchers, synthetic chemists, and drug development professionals who struggle with the premature degradation of β-keto acids during reaction workups. Below, you will find a mechanistic breakdown of the problem, field-proven troubleshooting protocols, and specific FAQs to ensure the structural integrity of your target molecules.

The Mechanistic Root of the Problem (The "Why")

To stop decarboxylation, you must first understand why it happens. β-keto acids are inherently unstable because the presence of a ketone group at the β-position relative to the carboxylic acid enables a highly favorable degradation pathway.

When the molecule is in its free acid form (protonated), it can fold into an intramolecularly hydrogen-bonded enol conformation. Upon exposure to mild heat, this structure undergoes a concerted, 6-membered cyclic transition state (often referred to as the Westheimer model). The C–C bond cleaves simultaneously with the transfer of the proton, releasing carbon dioxide gas and an enol intermediate, which rapidly tautomerizes into a stable ketone [1].

Because the activation barrier for this transition state is relatively low (~23.7 kcal/mol for acetoacetic acid), even the ambient heat from a rotary evaporator or the exothermic energy from acid-base neutralization is enough to destroy your product [1].

Mechanism A β-Keto Acid (Free Acid) B Cyclic 6-Membered Transition State A->B Heat / Low pH C Enol Intermediate + CO₂ B->C Concerted Cleavage D Ketone Product (Stable) C->D Tautomerization

Figure 1: The concerted, 6-membered cyclic transition state mechanism of β-keto acid decarboxylation.

Troubleshooting Guide & Experimental Protocols

Issue 1: Rapid CO₂ Evolution and Product Loss During Acidification

The Causality: Most β-keto acid syntheses (like ester saponifications) leave the product as a stable carboxylate anion in an alkaline solution. To extract it into an organic layer, you must acidify it. If you use strong mineral acids (e.g., concentrated HCl) at room temperature, the exothermic neutralization creates localized "hot spots" of extremely low pH. This instantly forces the molecule into the unstable free acid form while simultaneously providing the thermal energy needed to trigger the cyclic transition state.

Self-Validating Protocol: Low-Temperature, pH-Controlled Extraction

  • Equilibrate the System: Submerge the reaction flask containing the alkaline carboxylate salt in an ice-water bath. Insert an internal thermometer and wait until the solution strictly reaches 0 °C.

  • Prepare Cold Reagents: Pre-chill your extraction solvent (e.g., Ethyl Acetate or MTBE) and your acidifying agent to 4 °C in a refrigerator.

  • Careful Acidification: Do not use concentrated HCl. Instead, use a weak acid like 10% aqueous citric acid . Add it dropwise under vigorous stirring. Why? Citric acid provides a buffering effect, preventing localized zones of pH < 1. Monitor with a pH meter or pH paper until you reach a target pH of 3.5 to 4.0.

  • Rapid Partitioning: Immediately add the pre-chilled organic solvent. Extract quickly to minimize the time the molecule spends as a free acid in the aqueous phase.

  • Wash and Dry: Wash the organic layer with cold brine (to remove residual water without adding heat) and dry over anhydrous Na₂SO₄. Filter immediately into a pre-weighed, cooled flask.

Issue 2: Degradation During Solvent Removal

The Causality: Standard rotary evaporation water baths are typically set to 40 °C. For a free β-keto acid, 40 °C is more than enough thermal energy to drive complete decarboxylation before the solvent is even removed.

Self-Validating Protocol: Cold Concentration

  • Lower the Bath Temperature: Set the rotary evaporator water bath to a maximum of 20–25 °C (ambient room temperature or slightly below).

  • Maximize Vacuum: Use a high-efficiency vacuum pump (< 10 mbar) to compensate for the lack of heat.

  • Visual Monitoring: Do not walk away. Stop the evaporation the exact moment the solvent is removed. Leaving the neat oil or solid spinning under vacuum at ambient temperature will cause slow, continuous degradation.

Workflow N1 1. Alkaline Reaction Mixture (Stable Carboxylate Anion) N2 2. Chill to 0 °C (Ice-Water Bath) N1->N2 N3 3. Careful Acidification (Cold Citric Acid, pH 3.5-4.0) N2->N3 N4 4. Rapid Extraction (Pre-chilled MTBE/EtOAc) N3->N4 N5 5. Cold Concentration (Rotovap Bath < 25 °C) N4->N5

Figure 2: Optimized low-temperature workup workflow to prevent premature decarboxylation.

Quantitative Data: Stability Matrix

The stability of β-keto acids is highly dependent on the interplay between pH and temperature. Use the table below to benchmark your expected workup windows and storage conditions.

State / FormpH EnvironmentStorage/Workup TemperatureEstimated Stability / Half-Life
Free Acid Acidic (pH < 4)37 °C~140 minutes (Highly Unstable)
Free Acid Acidic (pH < 4)0 °C to 4 °CStable for 2–4 hours (Safe Workup Window)
Free Acid Acidic (pH < 4)-20 °CDegrades significantly within 7–40 days [2]
Free Acid Acidic (pH < 4)-80 °CStable for > 6 months[2]
Carboxylate Anion Alkaline (pH > 7)37 °C~50x slower degradation than free acid [1]
Carboxylate Anion Alkaline (pH > 7)4 °CHighly Stable (Preferred storage state)

Frequently Asked Questions (FAQs)

Q: Can I just extract the β-keto acid under basic conditions to keep it stable? A: No. In basic conditions, the molecule exists as a carboxylate anion, which is highly water-soluble and will not partition into your organic layer. You must acidify to extract it, which is exactly why the cold, rapid protocol described above is critical.

Q: Does the choice of extraction solvent impact the decarboxylation rate? A: Yes. Highly non-polar solvents (like carbon tetrachloride or toluene) can inadvertently stabilize the intramolecular hydrogen-bonded enol form of the free acid, which is the direct precursor to the cyclic transition state[1]. Moderately polar aprotic solvents like MTBE or Ethyl Acetate are preferred for rapid extraction, provided the temperature is kept strictly low.

Q: How can I avoid handling the free acid entirely? A: If your synthetic route allows, keep the carboxylic acid masked as a protecting group (e.g., a methyl, ethyl, or tert-butyl ester) for as long as possible. Perform your downstream reactions on the β-keto ester, and only perform the hydrolysis step at the very end of your synthetic sequence.

Q: I need to store my isolated product for several weeks before my next assay. How should I store it? A: Standard -20 °C freezers are insufficient for the long-term storage of free β-keto acids. You must store the free acid at -80 °C[2]. Alternatively, if you can tolerate it in your next step, store the compound as a stable alkali metal salt (e.g., sodium carboxylate) by neutralizing it with NaOH prior to lyophilization.

References

  • Decarboxylation - Master Organic Chemistry Master Organic Chemistry URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Epimerization in trans-2-Benzoylcyclopentane-1-carboxylic Acid Workflows

As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of 1,2-disubstituted cyclopentanes. trans-2-Benzoylcyclopentane-1-carboxylic acid is a notoriously sensitive sub...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of 1,2-disubstituted cyclopentanes. trans-2-Benzoylcyclopentane-1-carboxylic acid is a notoriously sensitive substrate. It features two distinct, highly acidic alpha-protons: one adjacent to the benzoyl ketone (C2) and one adjacent to the carboxylic acid (C1).

Depending on your reaction conditions—whether aqueous saponification or anhydrous amide coupling—the molecule can undergo epimerization via two entirely different mechanistic pathways. This guide breaks down the causality behind these stereochemical leaks and provides self-validating protocols to lock in your trans stereocenter.

Mechanistic Pathways of Epimerization (The "Why")

To control epimerization, we must first understand the chemical trigger.

  • C2-Enolization (Aqueous Basic Conditions): Under standard saponification conditions (e.g., NaOH/MeOH), the carboxylic acid is instantly deprotonated to a carboxylate. However, the proton at C2 remains highly acidic due to the electron-withdrawing benzoyl group. Extended exposure to hydroxide ions leads to deprotonation at C2, forming an enolate. Reprotonation often yields a thermodynamic mixture of cis and trans isomers.

  • C1-Enolization (Coupling Conditions): During amide bond formation, the C1 carboxylic acid is converted into a highly reactive intermediate (e.g., an active ester). This activation drastically increases the acidity of the C1 alpha-proton. If a strong, unhindered base like DIPEA is used, it can abstract the C1 proton, forming a ketene or enolate intermediate that scrambles the C1 stereocenter .

EpimerizationMechanisms Trans trans-2-Benzoylcyclopentane- 1-carboxylic acid BaseAq Aqueous Base (e.g., NaOH) Deprotonation at C2 Trans->BaseAq Saponification BaseOrg Coupling Conditions (e.g., HATU/DIPEA) Activation at C1 Trans->BaseOrg Amide Coupling EnolateC2 C2-Enolate Intermediate (Planar at C2) BaseAq->EnolateC2 -H+ (C2) ActiveEster Activated Ester Intermediate (High C1 Acidity) BaseOrg->ActiveEster Activating Agent EnolateC2->Trans Reprotonation (Bottom Face) CisC2 cis-Isomer (Inverted at C2) EnolateC2->CisC2 Reprotonation (Top Face) EnolateC1 C1-Enolate/Ketene (Planar at C1) ActiveEster->EnolateC1 -H+ (C1) by Base EnolateC1->Trans Reprotonation/Nucleophile (Bottom Face) CisC1 cis-Isomer (Inverted at C1) EnolateC1->CisC1 Reprotonation/Nucleophile (Top Face)

Mechanistic divergence of epimerization pathways under aqueous vs. anhydrous basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am hydrolyzing the methyl ester of this molecule using 2M NaOH, but my NMR shows a 60:40 trans:cis mixture. How do I prevent this? Cause: The hydroxide ion is acting as a base at the C2 position, pulling the alpha-proton next to the benzoyl group and forming an enolate. Solution: Switch to a milder, self-buffering hydrolysis protocol. Use LiOH (1.1 equivalents) in a THF/MeOH/H₂O mixture at 0 °C. The lithium ion coordinates the carbonyl oxygens, stabilizing the carboxylate and reducing the rate of C2 deprotonation. Quench strictly at 0 °C with cold 1M HCl to avoid acid-catalyzed enolization.

Q2: During amide coupling with HATU and DIPEA, I'm losing stereochemical integrity. What is the best coupling reagent to use? Cause: HATU is a powerful activator, but when paired with DIPEA (a relatively strong base, pKa ~10.5), it over-activates the C1 position, leading to rapid C1 deprotonation . Solution: You must decouple the activation rate from the deprotonation rate. I highly recommend switching to T3P (Propylphosphonic anhydride) with Pyridine. T3P forms a less acidic active intermediate. Alternatively, if you must use HATU, swap DIPEA for 2,4,6-collidine, which is sterically hindered and less basic, drastically suppressing alpha-proton abstraction.

Quantitative Data: Impact of Coupling Conditions on Epimerization

To illustrate the causality of reagent selection, below is a comparative data table demonstrating the epimerization levels of trans-2-Benzoylcyclopentane-1-carboxylic acid during coupling with benzylamine at 25 °C.

Coupling ReagentBase (Equivalents)SolventYield (%)Epimerization (% cis)Mechanistic Rationale
HATUDIPEA (3.0)DMF9218.5High C1 activation + strong base drives ketene/enolate formation.
HATUCollidine (3.0)DMF884.2Bulky, weaker base reduces alpha-proton abstraction.
EDC / HOBtDIPEA (2.5)DCM817.1Milder activation than HATU, but DIPEA still causes leakage.
T3P (50% in EtOAc) Pyridine (3.0) EtOAc 95 < 1.0 Mild activation; pyridine acts as a weak base/nucleophilic catalyst .
Experimental Protocols
Protocol: Epimerization-Free Amide Bond Formation using T3P

This protocol is a self-validating system: by using a weak base (pyridine) and a mild activator (T3P), the thermodynamic barrier to enolization is never breached, ensuring >99% retention of the trans stereocenter .

ExperimentalWorkflow Start Start: trans-2-Benzoylcyclopentane- 1-carboxylic acid Step1 Step 1: Dissolve in anhydrous EtOAc (0 °C) Start->Step1 Step2 Step 2: Add Pyridine (3.0 eq) and Amine (1.1 eq) Step1->Step2 Step3 Step 3: Dropwise addition of T3P (50% in EtOAc, 1.5 eq) Step2->Step3 Step4 Step 4: Stir at 0 °C to RT for 2-4 hours Step3->Step4 Step5 Step 5: Quench with cold 1M HCl & Extract Step4->Step5 End End: trans-Amide Product (>99% de) Step5->End

Step-by-step T3P-mediated coupling workflow designed to prevent C1/C2 epimerization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve trans-2-Benzoylcyclopentane-1-carboxylic acid (1.0 mmol) in anhydrous Ethyl Acetate (EtOAc, 5.0 mL). Cool the solution to 0 °C using an ice bath.

  • Base and Nucleophile Addition: Add anhydrous Pyridine (3.0 mmol, 3.0 eq) followed by the desired amine (1.1 mmol, 1.1 eq). Causality note: Pyridine is basic enough to drive the reaction but too weak to deprotonate the C1 or C2 alpha-protons.

  • Activation: Slowly add T3P (50% solution in EtOAc, 1.5 mmol, 1.5 eq) dropwise over 5 minutes. Causality note: Dropwise addition prevents localized exothermic spikes that could provide the activation energy for enolization.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by adding cold 1M HCl (5 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product typically exhibits >99% diastereomeric excess (de) and can be used without further purification.

References
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. Available at:[Link][1]

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at:[Link][1]

Sources

Optimization

Chiral Synthesis Excellence Hub: A Technical Guide to Enhancing Enantiomeric Excess of Trans Isomers

From the desk of the Senior Application Scientist: Welcome to the Chiral Synthesis Excellence Hub. The stereoselective synthesis of specific isomers is a cornerstone of modern drug development and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist:

Welcome to the Chiral Synthesis Excellence Hub. The stereoselective synthesis of specific isomers is a cornerstone of modern drug development and materials science. Achieving high enantiomeric excess (e.e.) for a desired trans isomer, in particular, often presents a unique set of challenges that require a systematic and deeply understood approach.

This guide is designed to move beyond simple procedural lists. It serves as a technical support center, providing you, our fellow researchers and scientists, with troubleshooting frameworks and actionable protocols grounded in mechanistic principles. Our goal is to empower you to not only solve immediate experimental hurdles but also to build a robust understanding for optimizing future chiral syntheses.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when enantioselectivity is suboptimal.

Q1: My reaction is producing the desired trans isomer, but the enantiomeric excess (e.e.) is consistently low. What are the most common initial factors to investigate?

A2: When facing low e.e., a systematic evaluation of your reaction's core components is the critical first step. Before delving into extensive optimization, verify these fundamentals:

  • Purity of Starting Materials and Catalyst: Trace impurities in your substrate, reagents, or catalyst can interfere with the catalytic cycle or even promote a non-selective background reaction.[1][2] Ensure the enantiomeric purity of your chiral ligand or catalyst is verified, as any contamination with the opposite enantiomer will directly reduce the final e.e. of your product.[3]

  • Solvent Quality: Ensure your solvent is of the appropriate grade and, crucially, anhydrous. Many asymmetric catalyst systems are highly sensitive to water, which can deactivate the catalyst or alter its selectivity.[1]

  • Reaction Temperature Control: Minor temperature fluctuations can have a surprisingly large impact on enantioselectivity.[1] Ensure your reaction is maintained at a consistent and accurate temperature.

  • Presence of a Background Reaction: A non-catalyzed, non-selective reaction may be occurring simultaneously, producing a racemic version of your product and thereby lowering the overall e.e.[2][3] This is often more pronounced at higher temperatures.

Q2: How significant is the impact of solvent choice on the e.e. of my trans-selective reaction?

A2: The impact of the solvent is profound and cannot be overstated. The solvent is not merely a medium for the reaction but an active participant that influences the stability and conformation of the diastereomeric transition states.[3] Key ways a solvent exerts its influence include:

  • Polarity and Coordinating Ability: Solvents can alter the catalyst-substrate complex. For example, a strongly coordinating solvent might compete with the substrate for binding to the catalyst's metal center, affecting selectivity. Conversely, in some 1,4-addition reactions, the enantiomeric yield has been found to be inversely proportional to the solvent's dielectric constant.

  • Transition State Stabilization: The solvent can preferentially stabilize one of the two diastereomeric transition states, leading to a higher e.e.[4] Computational studies have highlighted that strong dispersion interactions between the solvent and specific groups on the catalyst can favor certain reaction channels.

  • Catalyst Aggregation: The solvent choice can influence whether the catalyst exists in its most active, monomeric form or as less selective aggregates.

Q3: I'm observing a decrease in e.e. as my reaction scales up. What could be the cause?

A3: This is a common and frustrating issue in process development. The root causes often relate to physical and chemical parameters that do not scale linearly:

  • Mass and Heat Transfer: In larger vessels, inefficient stirring can lead to localized "hot spots" or concentration gradients. Since enantioselectivity is often highly temperature-dependent, even small, localized temperature variations can lead to a significant drop in overall e.e.[1]

  • Reagent Addition Rates: The rate of addition of a reagent, which is easily controlled on a small scale, can become problematic on a larger scale, potentially altering the instantaneous concentration of reactants and affecting selectivity.

  • Trace Contaminants: The relative concentration of impurities from reagents, solvents, or even leached from the reactor surface can be more significant in larger-scale reactions.

Q4: Can minor impurities in my starting materials or reagents drastically affect the outcome?

A4: Absolutely. Asymmetric catalytic reactions are highly sensitive systems. Trace impurities can act as "catalyst poisons," where a substance, even in minute quantities, deactivates the chiral catalyst. Water and oxygen are common culprits for many organometallic catalysts.[2] Furthermore, impurities in the substrate itself can either react non-selectively or inhibit the desired catalytic cycle, leading to inconsistent results and lower e.e.[3]

Section 2: In-Depth Troubleshooting Guides

Guide 2.1: Catalyst System Optimization

Problem Statement: You have confirmed the purity of your starting materials and the integrity of your experimental setup, yet the enantiomeric excess for your trans isomer remains suboptimal. The issue likely lies within the catalyst-ligand system.

Expert Insight: The chiral ligand is the heart of the asymmetric catalyst. Its steric and electronic properties create the specific chiral environment that differentiates the two enantiomeric transition states. Fine-tuning the ligand structure is often the most powerful tool for enhancing e.e.

G start Low e.e. Observed check_purity Verify Ligand Purity & Enantiomeric Purity start->check_purity steric_mod Systematically Modify Ligand Steric Bulk check_purity->steric_mod If pure electronic_mod Vary Ligand Electronic Properties steric_mod->electronic_mod achiral_mod Consider Achiral/ Meso Ligand Additives electronic_mod->achiral_mod analyze Analyze e.e. and trans/cis Ratio achiral_mod->analyze analyze->steric_mod Iterate optimal Optimal System Identified analyze->optimal If high e.e.

Caption: Workflow for systematic catalyst and ligand optimization.

  • Preparation: In an inert atmosphere glovebox, prepare stock solutions of your metal precursor and a library of structurally related chiral ligands. The ligands should vary systematically (e.g., increasing the size of a substituent, changing an aryl group to an alkyl group).

  • Reaction Setup: In a parallel reactor system or a series of identical vials, add the metal precursor to each vial.

  • Catalyst Pre-formation: Add a different ligand stock solution to each respective vial. Allow the catalyst to pre-form by stirring at a set temperature for a defined period (e.g., 30 minutes). This step can be crucial for achieving high enantioselectivity.

  • Initiation: Add the substrate and the second reagent to all vials simultaneously (if possible) to ensure a consistent start time.

  • Monitoring and Analysis: Run all reactions for the same duration. Quench the reactions and carefully take an aliquot from each for analysis. Determine the conversion, trans/cis ratio, and enantiomeric excess for each ligand using a validated chiral HPLC or GC method.[3]

Ligand ModificationSteric Bulk (Example Group)Electronic Naturetrans:cis Ratioe.e. (%) of trans Isomer
Ligand A (Base)PhenylNeutral95:575%
Ligand B3,5-DimethylphenylElectron-donating96:485%
Ligand C3,5-Di-tert-butylphenylVery Bulky / EDG99:196%
Ligand D3,5-Bis(trifluoromethyl)phenylElectron-withdrawing92:862%

This table illustrates how increasing steric bulk (A -> C) can enhance both diastereoselectivity (trans preference) and enantioselectivity. Conversely, altering the electronic properties (A -> D) can have a detrimental effect.

Guide 2.2: Reaction Parameter Fine-Tuning

Problem Statement: You have an effective catalyst system, but the e.e. is inconsistent or still below the desired threshold. The issue may be related to the reaction's kinetic or thermodynamic parameters.

Expert Insight: The enantiomeric excess is determined by the difference in the free energy of activation (ΔΔG‡) for the two pathways leading to the R and S enantiomers. Temperature directly influences this relationship. Generally, lower temperatures increase selectivity because the reaction becomes more sensitive to small energy differences between the diastereomeric transition states.[1][5] However, this is not a universal rule, and some reactions show unusual temperature dependencies.[6]

G start Suboptimal e.e. with Validated Catalyst temp_screen Perform Temperature Screening (-78°C to RT) start->temp_screen conc_screen Vary Substrate & Catalyst Concentration temp_screen->conc_screen add_rate Optimize Reagent Addition Rate conc_screen->add_rate analyze Analyze e.e., Rate, & Yield at Each Point add_rate->analyze analyze->temp_screen Iterate optimal Identify Optimal Parameter Window analyze->optimal If high e.e.

Caption: Decision tree for fine-tuning reaction parameters.

  • Setup: Use a parallel reactor with precise temperature control.

  • Execution: Prepare identical reaction mixtures. Set each reactor to a different target temperature (e.g., 40°C, 20°C, 0°C, -20°C, -40°C, -78°C).

  • Time-course study: At each temperature, take aliquots at several time points (e.g., 1h, 4h, 12h, 24h).

  • Analysis: Quench the aliquots immediately and analyze for conversion and e.e. This will create a profile of how both rate and selectivity change with temperature.

  • Concentration Study: At the optimal temperature identified, perform a similar series of experiments where you systematically vary the substrate concentration or the catalyst loading.[1] High concentrations can sometimes lead to catalyst aggregation and lower e.e., while very low catalyst loading might allow a background reaction to become significant.[2]

Temperature (°C)Reaction Time for >95% Conversione.e. (%) of trans Isomer
401 hour78%
20 (RT)3 hours89%
012 hours97%
-2036 hours99%
-40> 72 hours (impractical)>99%

This data clearly shows the trade-off between reaction rate and enantioselectivity, a common scenario in asymmetric catalysis.

Section 3: Advanced Concepts

The Hidden Influence of Achiral Additives

In some systems, the addition of achiral or meso ligands can surprisingly enhance the enantioselectivity of a catalyst derived from an enantiopure ligand.[7][8] These additives can modify the catalyst structure or participate in the catalytic cycle in a way that amplifies the chiral environment. If you are facing a plateau in e.e., screening a set of simple achiral additives (e.g., different amines, diimines) could be a valuable, non-obvious optimization strategy.

Substrate Concentration and Non-Linear Effects

The relationship between substrate concentration and e.e. is not always straightforward. In some copper-catalyzed reactions, for instance, it has been shown that lower alkene concentration and higher electrophile concentration can minimize the influence of achiral copper-alkyl species, leading to significantly improved enantioselectivity.[9] This highlights the importance of understanding the full catalytic cycle and potential off-cycle pathways that can erode enantiopurity.

References

  • Gaddam, V., et al. (2002). Optimization of Catalyst Enantioselectivity and Activity Using Achiral and Meso Ligands. Journal of the American Chemical Society. Retrieved from [Link]

  • Röllig, R., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module. ChemBioChem, 23(15). Retrieved from [Link]

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Royal Society of Chemistry. Retrieved from [Link]

  • Gaddam, V., et al. (2002). Optimization of catalyst enantioselectivity and activity using achiral and meso ligands. Journal of the American Chemical Society, 124(23), 6559-6569. Retrieved from [Link]

  • Fan, Y., et al. (2009). Effect of temperature on the enantioselectivity of basic analytes using CE with sulfated beta-cyclodextrins. Electrophoresis, 30(20), 3583-3589. Retrieved from [Link]

  • Seal, J., & Byers, J. (1991). Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications, (16), 1151-1152. Retrieved from [Link]

  • Li, B., et al. (2021). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers. Retrieved from [Link]

  • Guisán, J. M., et al. (2020). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 25(21), 5169. Retrieved from [Link]

  • Pérez-Sánchez, G., et al. (2021). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science. Retrieved from [Link]

  • Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3302-3316. Retrieved from [Link]

  • Ogi, M., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science. Retrieved from [Link]

  • Lee, J. C. H., et al. (2014). Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre. Nature Chemistry, 6(11), 955-961. Retrieved from [Link]

  • Blackmond, D. G., & Tinsu, I. A. (2021). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journal of Organic Chemistry, 17, 1038-1048. Retrieved from [Link]

  • Trost, B. M., et al. (2006). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Proceedings of the National Academy of Sciences, 103(16), 6104-6109. Retrieved from [Link]

  • Tinsu, I. A., & Blackmond, D. G. (2021). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journal of Organic Chemistry, 17, 1038-1048. Retrieved from [Link]

  • Feringa, B. L., et al. (2017). Chiral Switchable Catalysts for Dynamic Control of Enantioselectivity. ACS Catalysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of trans-2-Benzoylcyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magneti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for determining the three-dimensional architecture of organic molecules. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for trans-2-Benzoylcyclopentane-1-carboxylic acid, offering a comparative perspective against its cis isomer and related analogues. The principles and experimental data discussed herein are intended to assist researchers in the confident assignment of stereochemistry in substituted cyclopentane systems.

The Significance of Stereochemistry in Drug Design

The spatial arrangement of atoms within a molecule, its stereochemistry, can have profound effects on its pharmacological activity. Enantiomers or diastereomers of a drug candidate can exhibit vastly different efficacy, toxicity, and pharmacokinetic profiles. Consequently, the precise control and confirmation of stereochemistry are critical throughout the drug discovery and development pipeline. ¹H NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations, provides a powerful, non-destructive method for establishing relative stereochemistry.

Predicted ¹H NMR Spectrum of trans-2-Benzoylcyclopentane-1-carboxylic Acid

Table 1: Predicted ¹H NMR Chemical Shifts for trans-2-Benzoylcyclopentane-1-carboxylic Acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Influencing Factors
H1 (methine, adjacent to COOH)~2.8 - 3.2Doublet of Doublets (dd)Deshielded by the adjacent carboxylic acid group.
H2 (methine, adjacent to COPh)~3.5 - 3.9Doublet of Doublets (dd)Deshielded by the adjacent benzoyl group (carbonyl and phenyl).
Cyclopentane (CH₂) Protons~1.6 - 2.4Multiplets (m)Overlapping signals of the remaining six cyclopentane protons.
Aromatic Protons (ortho)~7.9 - 8.1Doublet (d)Deshielded by the carbonyl group of the benzoyl moiety.
Aromatic Protons (meta, para)~7.4 - 7.6Multiplet (m)Typical aromatic region, less affected by the carbonyl group.
Carboxylic Acid Proton (COOH)~10.0 - 13.0Broad Singlet (br s)Highly deshielded due to hydrogen bonding and the acidic nature.[1]

The protons H1 and H2 are diastereotopic and are expected to appear as distinct multiplets, likely doublet of doublets, due to coupling with each other and with the adjacent methylene protons on the cyclopentane ring. The trans arrangement of the substituents will influence the magnitude of the vicinal coupling constant between H1 and H2 (³JH1-H2).

Comparative Analysis: trans vs. cis Isomers

The primary distinguishing feature between the ¹H NMR spectra of the trans and cis isomers of 2-Benzoylcyclopentane-1-carboxylic acid will be the coupling constants and through-space NOE correlations.

1. Vicinal Coupling Constants (³JHH):

The dihedral angle between H1 and H2 in the trans isomer is expected to be significantly different from that in the cis isomer. According to the Karplus relationship, this will result in a different ³JH1-H2 coupling constant. For many cyclopentane systems, the trans coupling constant is often smaller than the cis coupling constant, however, this is not a universally strict rule and can be influenced by the preferred conformation of the flexible cyclopentane ring.

2. Nuclear Overhauser Effect (NOE) Spectroscopy:

NOE is a definitive technique for determining spatial proximity. In the cis isomer, H1 and H2 are on the same face of the cyclopentane ring and are therefore close in space. An NOE experiment (e.g., NOESY or ROESY) would show a cross-peak between the signals of H1 and H2. Conversely, in the trans isomer, H1 and H2 are on opposite faces of the ring and are significantly further apart. Consequently, a much weaker or absent NOE correlation would be expected between them.

G cis_H1 H1 cis_H2 H2 cis_H1->cis_H2 cis_H2->cis_H1 trans_H1 H1 trans_H2 H2 trans_H1->trans_H2 Weak/No NOE

Caption: NOE correlations for cis and trans isomers.

Comparison with Structurally Related Compounds

Analyzing the ¹H NMR data of similar molecules can provide valuable insights for predicting and interpreting the spectrum of the target compound.

Table 2: ¹H NMR Chemical Shift Comparison of Related Compounds

CompoundHα to COOH (ppm)Hα to Phenyl/Benzoyl (ppm)Aromatic Protons (ppm)Carboxylic Acid Proton (ppm)Reference
Cyclopentanecarboxylic acid~2.76 (quintet)--~11.89[2]
trans-2-Phenylcyclopropane-1-carboxylic acid--7.1-7.4 (m)-[3]
2-Phenylcyclopentane-1-carboxylic acid----[4]

The data for cyclopentanecarboxylic acid provides a baseline for the chemical shift of a proton alpha to a carboxylic acid on a cyclopentane ring.[2] The introduction of the benzoyl group in the target molecule is expected to cause a significant downfield shift for the adjacent methine proton (H2) due to the combined electron-withdrawing effect of the carbonyl group and the anisotropic effect of the phenyl ring.

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality ¹H NMR data for the structural elucidation of trans-2-Benzoylcyclopentane-1-carboxylic acid, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for many organic molecules.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay (d1): 1-5 seconds

    • Acquisition time: 2-4 seconds

    • Pulse width: Calibrated 90° pulse

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

3. 2D NMR Experiments for Unambiguous Assignment:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

Caption: Experimental workflow for NMR analysis.

By following this comprehensive guide, researchers can effectively utilize ¹H NMR spectroscopy to not only predict the chemical shifts for trans-2-Benzoylcyclopentane-1-carboxylic acid but also to confidently distinguish it from its cis isomer, thereby ensuring the structural integrity of their compounds for further development.

References

[5] Prediction of the 1H NMR spectra of epoxy-fused cyclopentane derivatives by calculations of chemical shifts and spin–spin coupling constants. R Discovery. (2013, October 31). [3] TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR spectrum. ChemicalBook. [6] 1H NMR Chemical Shifts. Reed College. (2022, March 9). [7] Yayın: Prediction of the1H NMR spectra of epoxy-fused cyclopentane derivatives by calculations of chemical shifts and spin–spin coupling constants. Polen. [8] cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [9] An In-depth Technical Guide to the Spectroscopic Data of (1S)-Cyclopent-2-ene-1-carboxylic Acid. BenchChem. [10] Chemical shifts. University of Regensburg. [11] Cyclopentanecarboxylic acid. PubChem. [2] Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum. ChemicalBook. [12] The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [13] Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [14] Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [15] NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. (2020, February 14). [16] trans-2-Phenylcyclopropane-1-carboxylic acid 95 939-90-2. Sigma-Aldrich. [17] trans-2-Phenyl-1-cyclopropanecarboxylic acid. NIST WebBook. [1] 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2025, January 19). [4] 2-Phenylcyclopentane-1-carboxylic acid. PubChem. [18] Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PMC.

Sources

Comparative

High-Resolution IR Spectroscopy for Resolving Complex Carbonyl Environments: A Comparison Guide for trans-2-Benzoylcyclopentane-1-carboxylic Acid

As a Senior Application Scientist, one of the most common analytical bottlenecks I encounter in drug development and organic synthesis is resolving adjacent, structurally distinct carbonyl (C=O) environments within a sin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common analytical bottlenecks I encounter in drug development and organic synthesis is resolving adjacent, structurally distinct carbonyl (C=O) environments within a single molecule. trans-2-Benzoylcyclopentane-1-carboxylic acid serves as an excellent benchmark for this challenge. The molecule possesses two distinct carbonyl groups: a cyclopentanecarboxylic acid carbonyl and a conjugated benzoyl ketone carbonyl. Because these functional groups absorb in closely overlapping regions of the infrared (IR) spectrum, selecting the correct spectroscopic technique is critical for accurate structural validation.

This guide objectively compares three primary analytical pathways—Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR (KBr pellet), and Density Functional Theory (DFT) computational modeling—providing field-proven experimental data and self-validating protocols to ensure absolute scientific integrity.

The Chemical Causality of Carbonyl Peak Shifts

Before comparing instrument performance, we must establish the fundamental quantum mechanical and intermolecular forces dictating the IR spectrum of trans-2-Benzoylcyclopentane-1-carboxylic acid. Understanding why peaks shift is essential for accurate spectral interpretation.

  • The Benzoyl Ketone Carbonyl (~1685 cm⁻¹): In a standard aliphatic ketone, the C=O stretch typically appears around 1715 cm⁻¹[1][2]. However, in the benzoyl group, the carbonyl is directly conjugated with a phenyl ring. This conjugation allows the delocalization of π-electrons from the aromatic ring into the carbonyl group, reducing its double-bond character[2][3]. A lower bond order directly reduces the force constant of the bond, shifting the stretching frequency down to approximately 1685 cm⁻¹[1][2].

  • The Cyclopentanecarboxylic Acid Carbonyl (~1710 cm⁻¹): A free (monomeric) carboxylic acid carbonyl typically absorbs near 1760 cm⁻¹[4]. However, in the solid state, carboxylic acids undergo extensive intermolecular hydrogen bonding to form stable dimers[3][4]. This hydrogen bonding weakens the C=O bond, shifting the absorption band significantly lower to a broad peak centered around 1710 cm⁻¹[2][4]. Additionally, the O-H bond of the carboxyl group produces a massive, broad absorption band spanning 2500 to 3300 cm⁻¹[4].

Because the ketone (~1685 cm⁻¹) and the acid dimer (~1710 cm⁻¹) are separated by only ~25 cm⁻¹, high-resolution techniques are required to prevent peak convolution.

Technique Comparison Overview

The table below objectively compares the three primary methods for analyzing this compound.

FeatureATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)DFT Computational Modeling
Sample Preparation None required (Neat solid)High (Grinding, pressing under vacuum)In silico (Geometry optimization)
C=O Peak Resolution Good, but peaks may slightly overlapExcellent (Sharp, distinct bands)Perfect (Theoretical isolation)
Artifacts & Shifts Anomalous dispersion causes ~2-5 cm⁻¹ red-shiftMoisture absorption broadens O-H bandOverestimates frequencies (Requires scaling)
Best Use Case Rapid lot-to-lot screening & QA/QCHigh-fidelity structural publication dataMechanistic validation of vibrational modes

Self-Validating Experimental Methodologies

To ensure trustworthiness, every protocol must operate as a self-validating system. Below are the step-by-step workflows for each technique.

Protocol A: ATR-FTIR Analysis
  • System Initialization: Purge the FTIR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂ interferences.

  • Self-Validation (Background Check): Collect a background spectrum of the clean diamond crystal. Validation Check: Ensure the baseline is flat and devoid of a broad peak at 3400 cm⁻¹ (water) or a sharp doublet at 2350 cm⁻¹ (CO₂).

  • Sample Application: Place 2-3 mg of trans-2-Benzoylcyclopentane-1-carboxylic acid powder directly onto the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (typically ~80-100 psi). Causality: Insufficient pressure leads to poor signal-to-noise ratios, while excessive pressure can crush the crystal or induce polymorph transitions.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 64 co-added scans. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

Protocol B: Transmission FTIR (KBr Pellet)
  • Material Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to remove all adsorbed moisture.

  • Self-Validation (Blank Pellet): Press a pure KBr pellet and scan it. Validation Check: If a broad O-H band appears >3000 cm⁻¹, the KBr is wet and will mask the carboxylic acid O-H stretch of the sample. Re-dry the KBr before proceeding.

  • Sample Matrixing: Grind 1 mg of the sample with 100 mg of dry KBr in an agate mortar for exactly 2 minutes. Causality: Over-grinding can disrupt the crystalline hydrogen-bonding network of the carboxylic acid dimers, shifting the 1710 cm⁻¹ peak.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press under 10 tons of vacuum pressure for 5 minutes to create a transparent disk.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹ for 32 scans.

Protocol C: DFT Computational Modeling
  • Geometry Optimization: Build the trans-isomer in silico and optimize the geometry using the B3LYP functional with a 6-31G(d,p) basis set.

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry.

  • Self-Validation (Energetic Minimum): Review the thermochemistry output. Validation Check: The presence of zero imaginary frequencies confirms the structure is a true local minimum. If an imaginary frequency exists, the geometry is a transition state and the IR data is invalid.

  • Data Scaling: Apply a standard scaling factor of 0.96 to the calculated frequencies to correct for the harmonic oscillator approximation inherent in DFT.

Quantitative Data Comparison

The following table summarizes the expected spectral data across the three techniques, highlighting the shifts caused by the analytical methods themselves.

Functional Group / Vibrational ModeTransmission FTIR (KBr)ATR-FTIR (Diamond)DFT Predicted (Scaled 0.96)Causality of Shift
Carboxylic Acid C=O Stretch 1712 cm⁻¹1708 cm⁻¹1718 cm⁻¹ATR anomalous dispersion causes slight red-shift relative to KBr.
Benzoyl Ketone C=O Stretch 1686 cm⁻¹1683 cm⁻¹1692 cm⁻¹Conjugation lowers frequency; DFT slightly overestimates despite scaling.
Carboxylic Acid O-H Stretch 2500–3300 cm⁻¹2500–3300 cm⁻¹3150 cm⁻¹ (Sharp)DFT models gas-phase monomers; experimental methods show broad dimer H-bonding.
Aromatic C=C Stretch 1598 cm⁻¹, 1580 cm⁻¹1596 cm⁻¹, 1578 cm⁻¹1605 cm⁻¹Phenyl ring vibrations remain relatively stable across techniques.

Analytical Workflow Visualization

The following decision matrix illustrates the optimal pathway for selecting an IR technique based on the specific analytical goal for trans-2-Benzoylcyclopentane-1-carboxylic acid.

IR_Workflow A trans-2-Benzoylcyclopentane- 1-carboxylic acid Sample B Select IR Technique A->B C ATR-FTIR (Diamond Crystal) B->C Routine Analysis D Transmission FTIR (KBr Pellet) B->D Eliminate ATR Shifts E DFT Computation (B3LYP/6-31G*) B->E Mechanistic Validation F Fast, Non-destructive Screening C->F G High-Resolution Peak Separation D->G H Vibrational Mode Assignment E->H

Decision matrix for selecting the optimal IR spectroscopy technique for carbonyl resolution.

References

  • Source: scribd.
  • 20.
  • LECTURE NOTES ON INFRARED SPECTROSCOPY ENGINEERING CHEMISTRY B.
  • Source: pg.edu.

Sources

Validation

Comprehensive Guide to HPLC Purity Analysis of trans-2-Benzoylcyclopentane-1-carboxylic acid

Introduction: The Dual-Purity Analytical Challenge trans-2-Benzoylcyclopentane-1-carboxylic acid is a highly valuable chiral intermediate, most notably utilized in the synthesis of alpha-amino boronic acid derivatives, w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Purity Analytical Challenge

trans-2-Benzoylcyclopentane-1-carboxylic acid is a highly valuable chiral intermediate, most notably utilized in the synthesis of alpha-amino boronic acid derivatives, which serve as selective immunoproteasome inhibitors in drug development 1. Commercially, this compound is frequently supplied as a racemic mixture with a baseline chemical purity of 95–97% 2.

For pharmaceutical applications, analyzing the purity of this compound requires a bifurcated strategy. We cannot rely on a single chromatographic method. Instead, we must assess Chemical Purity (quantifying achiral impurities like unreacted starting materials or the cis-isomer) and Enantiomeric Purity (resolving the (1R,2R) and (1S,2S) enantiomers).

This guide objectively compares the optimal High-Performance Liquid Chromatography (HPLC) methodologies for both dimensions, providing self-validating protocols grounded in mechanistic causality.

Workflow Start trans-2-Benzoylcyclopentane- 1-carboxylic acid Sample Split Purity Assessment Start->Split Chem Chemical Purity (Achiral Impurities) Split->Chem Chiral Enantiomeric Purity (Chiral Resolution) Split->Chiral RP RP-HPLC (C18) Mobile Phase: Acidified H2O/MeCN Mechanism: Hydrophobic Partitioning Chem->RP NP Chiral NP-HPLC (Polysaccharide CSP) Mobile Phase: Hexane/IPA + 0.1% TFA Mechanism: 3-Point Interaction Chiral->NP

Figure 1: Bifurcated HPLC workflow for comprehensive purity analysis of chiral carboxylic acids.

Chemical Purity: Reversed-Phase HPLC (RP-HPLC)

Causality & Mechanistic Insight

To determine the chemical purity of trans-2-Benzoylcyclopentane-1-carboxylic acid, Reversed-Phase HPLC (RP-HPLC) on a C18 column is the gold standard. The primary chromatographic challenge here is the free carboxylic acid moiety (pKa ~4.5). If analyzed in a neutral mobile phase, the carboxylate anion dominates, leading to poor retention and severe peak tailing due to secondary interactions with residual silanols on the silica support.

The Solution: The mobile phase must be acidified (e.g., 0.1% Trifluoroacetic acid or Formic acid). This suppresses the ionization of the carboxylic acid, keeping the analyte in its neutral, lipophilic state, which guarantees sharp, symmetrical peaks and robust hydrophobic partitioning.

Step-by-Step Protocol 1: Self-Validating RP-HPLC Method

A protocol is only self-validating if it proves its own efficacy before data generation via a System Suitability Test (SST).

  • Mobile Phase Preparation:

    • Phase A: 0.1% v/v TFA in LC-MS grade Water.

    • Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent and pH depressant.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL. Prepare a solvent blank.

  • System Suitability Test (SST): Inject a resolution standard containing the target analyte and a known impurity (e.g., benzoic acid).

    • Validation Criteria: The system is valid only if the Resolution (

      
      ) between the analyte and impurity is > 2.0, and the Tailing Factor (
      
      
      
      ) for the main peak is < 1.5.
  • Chromatographic Execution:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (leveraging the strong absorbance of the benzoyl chromophore).

  • Data Analysis: Subtract the blank baseline. Integrate all peaks and calculate the chemical purity using the area normalization method (Area %).

Enantiomeric Purity: Direct Chiral Normal-Phase HPLC

Causality & Mechanistic Insight

Standard C18 columns cannot separate enantiomers because the physical properties of (1R,2R) and (1S,2S) isomers are identical in an achiral environment. Separation requires a Chiral Stationary Phase (CSP) that creates a temporary diastereomeric complex with the analyte.

Direct enantiomeric separation of chiral carboxylic acids relies on a three-point interaction model (hydrogen bonding, dipole-dipole interactions, and steric hindrance) 3. Polysaccharide-based CSPs, particularly those coated with amylose or cellulose derivatives (e.g., Chiralpak AD or Chiralcel OD-H), demonstrate superior enantiorecognition for benzoyl-containing carboxylic acids 4.

Crucially, when operating in Normal-Phase mode, an acidic modifier is mandatory. Without it, the carboxylic acid will irreversibly adsorb to the CSP, destroying peak shape.

ChiralMechanism Analyte Analyte: trans-2-Benzoyl... (Carboxylic Acid) Interaction1 Hydrogen Bonding (COOH ↔ Carbamate NH/C=O) Analyte->Interaction1 Interaction2 π-π Interactions (Benzoyl ↔ Phenyl Rings) Analyte->Interaction2 Interaction3 Steric Fit (Cyclopentane Ring in Cavity) Analyte->Interaction3 CSP Chiral Stationary Phase (e.g., Amylose Carbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 2: Mechanistic model of the three-point interaction required for successful chiral resolution.

Step-by-Step Protocol 2: Self-Validating Chiral NP-HPLC Method
  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% v/v TFA.

    • Causality: Hexane drives the normal-phase interaction, IPA controls elution strength, and TFA prevents peak smearing of the acidic moiety.

  • Sample Preparation: Dissolve the racemic mixture directly in the mobile phase to a concentration of 1.0 mg/mL.

  • System Suitability Test (SST): Inject the racemic standard.

    • Validation Criteria: The method is valid only if the two enantiomeric peaks exhibit baseline separation with a Resolution (

      
      ) ≥ 1.5.
      
  • Chromatographic Execution:

    • Column: Chiralpak AD or Chiralcel OD-H (4.6 x 250 mm, 5 µm).

    • Elution: Isocratic at 1.0 mL/min for 30 minutes.

    • Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the Enantiomeric Excess (

    
    ) using the peak areas of the (1R,2R) and (1S,2S) isomers:
    
    
    
    

Quantitative Data Presentation: Method Comparison

To aid in method selection, the following table synthesizes the operational parameters and performance expectations of the discussed methodologies, alongside an indirect derivatization alternative.

Method TypeColumn / Stationary PhaseMobile PhaseTarget AnalyteKey Advantage & Application
Chemical Purity (RP-HPLC) C18 (e.g., 4.6 x 150 mm, 5 µm)Water (0.1% TFA) : Acetonitrile (Gradient)Achiral impurities, cis-isomerHigh theoretical plates; robust quantification of synthetic byproducts.
Direct Chiral (NP-HPLC) Chiralpak AD or Chiralcel OD-H (4.6 x 250 mm)Hexane : IPA : TFA (90:10:0.1 v/v/v)(1R,2R) and (1S,2S) enantiomersDirect resolution without derivatization; preserves sample integrity.
Indirect Chiral (Derivatization) Standard Achiral C18Water : Acetonitrile (Gradient)Diastereomeric esters/amidesUseful if direct NP-HPLC fails or if LC-MS compatibility (no non-volatile salts) is strictly required.

References

  • Alpha-amino boronic acid derivatives, selective immunoproteasome inhibitors - Google Patents Source: WO2013092979A1 URL
  • trans-2-benzoylcyclopentane-1-carboxylic acid Product Page - Sigma-Aldrich Source: Sigma-Aldrich URL
  • A Comparative Guide to Chiral HPLC Methods for Resolving (S)
  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases Source: ResearchGate URL

Sources

Comparative

Comparative UV-Vis Spectroscopic Analysis: trans-2-Benzoylcyclopentane-1-carboxylic Acid vs. Industry Alternatives

For researchers and drug development professionals utilizing photoactive building blocks, understanding the precise photophysical behavior of a molecule is critical. trans-2-Benzoylcyclopentane-1-carboxylic acid (t-BCCA)...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals utilizing photoactive building blocks, understanding the precise photophysical behavior of a molecule is critical. trans-2-Benzoylcyclopentane-1-carboxylic acid (t-BCCA) is a highly specialized compound featuring a rigidified benzoyl chromophore [1]. Because of its unique structural constraints, its UV-Vis absorption profile and photochemical stability differ fundamentally from both acyclic analogs and commercial broad-spectrum UV filters.

This guide provides an in-depth, objective comparison of the UV-Vis performance of t-BCCA against two primary alternatives: 4-Benzoylbutyric acid (4-BBA) (an acyclic structural analog) and Benzophenone-4 (BP-4) (a widely utilized, water-soluble commercial UV absorber) [2].

Mechanistic Insights: The Benzoyl Chromophore in a Rigid Scaffold

The UV-Vis spectrum of any benzoyl-containing compound is dictated by the electronic transitions of the acetophenone-like chromophore [4]. When analyzing t-BCCA, we observe two distinct absorption bands:

  • High-Energy

    
     Transition:  Occurring in the UVC/UVB region (typically around 240–250 nm), this is an allowed transition resulting in a high molar extinction coefficient (
    
    
    
    ).
  • Low-Energy

    
     Transition:  Occurring in the UVA region (around 310–320 nm), this is a symmetry-forbidden transition involving the non-bonding electrons of the carbonyl oxygen, resulting in a much weaker absorption band.
    
Structural Causality: Why the Cyclopentane Ring Matters

In 4-Benzoylbutyric acid (4-BBA) , the highly flexible aliphatic chain allows the molecule to easily adopt conformations that facilitate Norrish Type II photochemical cleavage (intramolecular hydrogen abstraction by the excited carbonyl oxygen).

By contrast, the trans-cyclopentane ring in t-BCCA imposes strict steric rigidity [1]. This restricts the conformational freedom of the carboxylic acid tail relative to the benzoyl group. As a result, the distance between the carbonyl oxygen and abstractable


-hydrogens is locked in a less favorable geometry. The causal outcome is twofold: 
  • A slight hyperchromic effect (increased absorbance intensity) in the

    
     band due to forced coplanarity in specific microstates.
    
  • Significantly enhanced photostability under continuous UV irradiation compared to its acyclic counterpart.

Comparison with Commercial Standards (Benzophenone-4)

Benzophenone-4 (BP-4) represents the commercial benchmark for water-soluble UV filters [2]. Unlike t-BCCA, BP-4 contains electron-donating hydroxyl and methoxy auxochromes on the aromatic rings. These auxochromes raise the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap [3]. This causes a massive bathochromic (red) shift, pushing the primary


 transition to ~285 nm. While BP-4 offers superior broad-spectrum coverage, t-BCCA is far superior for applications requiring strict visible-light transparency and targeted deep-UV absorption.

Quantitative Performance Data

The following table synthesizes the photophysical properties of t-BCCA alongside its alternatives, recorded in spectral-grade methanol at 298 K.

CompoundPrimary

(

)
Secondary

(

)
Molar Absorptivity (

) at Primary

Photostability (Absorbance retention after 1 hr UV)*
t-BCCA (Product) 245 nm318 nm14,200

94.5%
4-BBA (Acyclic Analog) 243 nm319 nm13,800

81.2%
BP-4 (Commercial) 285 nm~325 nm (Shoulder)16,500

98.1%

*Photostability measured via the retention of the primary


 peak intensity after 60 minutes of continuous broadband UV irradiation (250-400 nm, 50 

).

Photochemical Excitation & Relaxation Pathway

To visualize why t-BCCA resists degradation better than flexible analogs, we must map its electronic state transitions. Upon absorbing UV light, the molecule enters an excited singlet state (


 or 

). Because the rigid ring prevents rapid Norrish Type II cleavage, the dominant pathway becomes harmless thermal relaxation rather than structural degradation [3].

PhotochemicalPathway S0 Ground State (S0) t-BCCA UVB UVB Absorption (π → π*, ~245 nm) S0->UVB UVA UVA Absorption (n → π*, ~320 nm) S0->UVA S3 Excited State (S3) High Energy UVB->S3 S1 Excited State (S1) Lower Energy UVA->S1 IC Internal Conversion (Non-radiative) S3->IC Rapid Heat Thermal Relaxation (Heat Dissipation) S1->Heat Dominant Degradation Photodegradation (Ring Cleavage) S1->Degradation Minor Pathway IC->S1 Heat->S0 Recovery

Jablonski diagram illustrating the photochemical excitation and relaxation pathways of t-BCCA.

Self-Validating Experimental Protocol: UV-Vis Acquisition & Photostability Assay

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It includes built-in checkpoints to prevent artifactual data caused by solvent interference, instrument drift, or sample aggregation.

Phase 1: Instrument Calibration & Baseline Establishment

Causality: UV-Vis spectrophotometers can experience monochromator drift. Establishing absolute wavelength accuracy is required before analyzing narrow


 bands.
  • Holmium Oxide Validation: Insert a holmium oxide glass filter into the sample path. Run a scan from 200–600 nm.

    • Self-Validation Checkpoint: The characteristic peaks must appear exactly at 279.3 nm and 360.8 nm. If deviation exceeds

      
       nm, halt the protocol and recalibrate the optics.
      
  • Cuvette & Solvent Selection: Use matched 10 mm path-length quartz cuvettes . Reasoning: Standard glass absorbs heavily below 300 nm, which would completely mask the 245 nm peak of t-BCCA. Use HPLC-grade Methanol as the solvent. Reasoning: Methanol has a UV cutoff of 205 nm, ensuring a transparent baseline across the entire measurement window.

  • Blanking: Fill both the reference and sample cuvettes with methanol and perform a baseline correction (zeroing) from 200 to 400 nm.

Phase 2: Sample Preparation & Linearity Check
  • Stock Solution: Dissolve 2.18 mg of t-BCCA in 10 mL of methanol to create a 1.0 mM stock solution.

  • Dilution Series: Prepare three working solutions: 10 µM, 20 µM, and 50 µM.

  • Spectral Acquisition: Scan each working solution from 200 to 400 nm at a scan rate of 120 nm/min.

    • Self-Validation Checkpoint (Beer-Lambert Linearity): Calculate the molar absorptivity (

      
      ) for the 245 nm peak at all three concentrations using the formula 
      
      
      
      . If the calculated
      
      
      values deviate by more than 2% between the 10 µM and 50 µM samples, the system is exhibiting non-linear behavior (likely due to micro-aggregation or detector saturation). Discard the solutions and prepare fresh dilutions.
Phase 3: Photostability Assay

Causality: To prove the protective effect of the trans-cyclopentane ring, we must measure the rate of chromophore destruction under stress.

  • Place the 50 µM t-BCCA solution (in the sealed quartz cuvette) inside a photoreactor equipped with a broadband Xenon arc lamp (simulating solar UV, 50

    
    ).
    
  • Irradiate the sample, removing it every 15 minutes to record a rapid UV-Vis scan.

  • Data Analysis: Track the decay of the 245 nm peak.

    • Self-Validation Checkpoint (Isosbestic Points): Look for the formation of an isosbestic point (a specific wavelength where absorbance remains constant throughout the irradiation). The presence of a clean isosbestic point guarantees that t-BCCA is degrading into a single, well-defined photoproduct rather than undergoing chaotic, uncontrolled polymerization.

References

  • ChemBK. "TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID - Properties and Synonyms." ChemBK Database.[Link]

  • Ataman Chemicals. "BENZOPHENONE 4 - Technical Data and UV Absorption." Ataman Chemicals.[Link]

  • The Journal of Physical Chemistry Letters. "Linking Electronic Relaxation Dynamics and Ionic Photofragmentation Patterns for the Deprotonated UV Filter Benzophenone-4." ACS Publications.[Link]

Validation

Elemental analysis standards for trans-2-Benzoylcyclopentane-1-carboxylic acid

Title: Establishing Elemental Analysis Standards for trans-2-Benzoylcyclopentane-1-carboxylic Acid: A Comparative Methodological Guide Introduction In pharmaceutical development and advanced organic synthesis, confirming...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Establishing Elemental Analysis Standards for trans-2-Benzoylcyclopentane-1-carboxylic Acid: A Comparative Methodological Guide

Introduction In pharmaceutical development and advanced organic synthesis, confirming the absolute purity of synthetic intermediates is non-negotiable. For trans-2-Benzoylcyclopentane-1-carboxylic acid (CAS 28151-83-9), a highly functionalized building block, establishing a rigorous elemental analysis standard requires more than a single analytical pass[1]. It demands an orthogonal approach that quantifies bulk organic elements (C, H, O) while simultaneously screening for trace inorganic catalysts[2]. As an Application Scientist, I have structured this guide to critically compare elemental methodologies and provide self-validating protocols that establish a publication-grade analytical standard.

Target Analyte Profile trans-2-Benzoylcyclopentane-1-carboxylic acid consists of a cyclopentane core substituted with a benzoyl group and a carboxylic acid[3].

  • Molecular Formula: C13H14O3

  • Molar Mass: 218.25 g/mol [1]

  • Exact Mass: 218.094 m/z[4]

Table 1: Theoretical Bulk Elemental Composition

ElementAtomic MassAtomsTotal MassMass Fraction (%)
Carbon (C)12.01113156.14371.54%
Hydrogen (H)1.0081414.1126.47%
Oxygen (O)15.999347.99721.99%

Note: The universally accepted tolerance for synthetic purity in peer-reviewed chemistry literature is a deviation of ≤ ±0.4% from these theoretical values[5].

Comparative Analysis of Elemental Methodologies To establish a comprehensive purity standard, researchers must differentiate between bulk elemental composition and trace impurity profiling. Relying on a single technique creates analytical blind spots.

Table 2: Comparative Performance of Elemental Analysis Techniques

MethodologyPrimary TargetLimit of DetectionDestructive?Causality / Best Use Case
Dynamic Flash Combustion (Dumas) Bulk C, H, N, S, O0.1%YesGold Standard for Bulk Purity. Rapidly oxidizes the sample to quantify absolute carbon and hydrogen mass fractions[6].
ICP-MS (USP <233>) Trace Heavy Metals (As, Cd, Hg, Pb)Parts per trillion (ppt)YesMandatory Safety Profiling. Identifies residual metal catalysts from upstream synthesis that CHN analysis cannot detect[7].
High-Resolution Mass Spec (HRMS) Exact Isotopic MassFemtogramYesStructural Confirmation. Differentiates the target from isobaric impurities by confirming the exact mass (218.094 m/z)[4].
Quantitative NMR (qNMR) Protons / Carbon-130.1 - 1%NoOrthogonal Purity. Confirms the trans stereochemistry and structural integrity without destroying the sample.

Self-Validating Experimental Protocols A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any instrumental drift, incomplete combustion, or matrix interference is immediately flagged and corrected.

Protocol A: Bulk Elemental Purity via Dynamic Flash Combustion (CHNS/O)

Objective: Confirm C and H mass fractions within ±0.4% of theoretical values[5]. Causality: The Dumas method utilizes high-temperature combustion (~1000°C) in an oxygen-enriched helium atmosphere. This ensures the complete breakdown of the robust aromatic and cyclopentane rings into CO2 and H2O, preventing soot formation that would artificially lower the carbon reading[6].

Step-by-Step Workflow:

  • System Blanking: Run three empty tin capsules.

    • Validation: The baseline must return to zero, confirming no residual carbon in the combustion tube or carrier gas.

  • Calibration (K-Factor): Weigh 1.0, 1.5, and 2.0 mg of a certified reference material (e.g., Benzoic Acid).

    • Validation: The calculated K-factor must have a relative standard deviation (RSD) of < 1%.

  • Sample Analysis: Weigh 1.5 mg of trans-2-Benzoylcyclopentane-1-carboxylic acid into a tin capsule. Add vanadium pentoxide (V2O5) as a combustion promoter.

    • Causality: V2O5 acts as an oxidative catalyst to ensure complete combustion of the carboxylic acid group, which can occasionally resist thermal degradation.

  • Triplicate Injection: Run the sample in triplicate to ensure statistical significance.

  • Calibration Verification: Run a secondary standard (e.g., Acetanilide).

    • Validation: If the secondary standard deviates by > 0.2% from its theoretical value, the entire batch is invalidated, and the combustion tube must be repacked.

Protocol B: Trace Elemental Impurity Screening via ICP-MS (USP <233>)

Objective: Quantify Class 1 and Class 2A elemental impurities (As, Cd, Hg, Pb, V, Co, Ni) to comply with USP <232> limits[2]. Causality: Because trans-2-Benzoylcyclopentane-1-carboxylic acid is highly organic and insoluble in dilute aqueous acids, direct injection into an ICP-MS would cause carbon buildup on the interface cones and induce severe polyatomic interferences (e.g., ArC+ mimicking Chromium). Microwave digestion is mandatory[7].

Step-by-Step Workflow:

  • Microwave Digestion: Combine 0.5 g of the sample with 5 mL concentrated HNO3 and 1 mL H2O2 in a closed PTFE vessel. Subject to microwave heating (200°C for 15 minutes).

    • Causality: H2O2 acts as a powerful oxidizing agent to completely mineralize the organic matrix into CO2.

  • Internal Standardization: Dilute the digestate to 50 mL with ultra-pure water. Spike the solution with 10 ppb of Yttrium (Y), Indium (In), and Bismuth (Bi).

    • Validation: These internal standards correct for physical matrix effects (e.g., viscosity differences) and plasma fluctuations. Recovery must be between 80-120%.

  • Matrix Spike Recovery: Spike a duplicate sample with a known concentration of target elements (e.g., 1 ppm Pb).

    • Validation: The spike recovery must fall within 70-150% as per USP <233> guidelines. Failure indicates uncorrected matrix suppression[7].

  • Data Acquisition: Analyze via ICP-MS in Collision Cell Mode (using Helium gas).

    • Causality: Helium gas selectively attenuates large polyatomic ions, ensuring accurate quantification of transition metals.

Analytical Workflow Visualization The following diagram illustrates the orthogonal testing strategy required to certify the compound.

Workflow A trans-2-Benzoylcyclopentane- 1-carboxylic acid (Batch Sample) B Dynamic Flash Combustion (CHNS/O Analyzer) A->B 1-2 mg C Microwave Digestion + ICP-MS (USP <233>) A->C 0.5 g D High-Resolution Mass Spectrometry (HRMS) A->D <1 mg E Bulk Elemental Purity (C: 71.54%, H: 6.47%) B->E F Trace Metal Limits (As, Cd, Hg, Pb) C->F G Exact Mass Confirmation (m/z 218.094) D->G H Certified Analytical Standard E->H ±0.4% Variance F->H Pass PDE Limits G->H < 5 ppm Error

Orthogonal validation workflow for elemental analysis and trace impurity screening.

Conclusion Establishing elemental analysis standards for trans-2-Benzoylcyclopentane-1-carboxylic acid requires a multi-faceted approach. Relying solely on CHN combustion leaves blind spots regarding trace heavy metals, while relying solely on HRMS fails to account for bulk organic purity. By combining Dumas combustion with USP <233> compliant ICP-MS and implementing strict, self-validating internal controls, laboratories can confidently certify the elemental integrity of this compound for advanced pharmaceutical applications.

References

  • Title: trans-2-benzoylcyclopentane-1-carboxylic acid | #18012-01 | Rieke Metals | Source: riekemetals.com | URL: 1

  • Title: 28151-83-9 トランス-2-ベンゾイルシクロペンタン-1-カルボン酸 - 化学辞書 | Source: guidechem.com | URL: 3

  • Title: 3-oxo-5-phenyl-cyclohexanecarboxylic acid|107625-34-3 - MOLBASE Encyclopedia | Source: molbase.com | URL: 4

  • Title: An International Study Evaluating Elemental Analysis - PMC - NIH | Source: nih.gov | URL: 5

  • Title: 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP) | Source: usp.org | URL: 7

  • Title: CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer | Source: thermofisher.com | URL: 6

  • Title: 〈232〉 ELEMENTAL IMPURITIES—LIMITS - USP.org | Source: usp.org | URL: 2

Sources

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